Prednisone-d8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D,5D,9D,10D2,11D2,18D/t3-,14-,15-,18+,19-,20-,21- |
InChI Key |
XOFYZVNMUHMLCC-VBMKQEIHSA-N |
Isomeric SMILES |
[H][C@@]1(C[C@H]2[C@@H]3CC[C@@]([C@]3(C(C(=O)[C@@]2([C@@]4(C1=C(C(=O)C(=C4)[2H])[2H])C)[2H])([2H])[2H])C)(C(=O)C([2H])([2H])O)O)[2H] |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Prednisone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Prednisone-d8, a deuterated analog of the synthetic corticosteroid prednisone. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and formulation.
Chemical and Physical Properties
| Property | This compound | Prednisone |
| Molecular Formula | C₂₁H₁₈D₈O₅ | C₂₁H₂₆O₅ |
| Molecular Weight | 366.48 g/mol | 358.43 g/mol [5] |
| Appearance | White to off-white solid | Odorless white crystalline powder |
| Melting Point | Not explicitly reported; expected to be similar to prednisone. | 230 - 235 °C (decomposes) |
| Solubility | Not explicitly reported; expected to be similar to prednisone. | - Very slightly soluble in water. - 1 g in 150 mL of alcohol. - 1 g in 200 mL of chloroform. - Slightly soluble in methanol. |
| LogP | Not explicitly reported; expected to be similar to prednisone. | 1.46 |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | Stable under recommended storage conditions. |
Stability Profile
The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies on corticosteroids, including prednisone, have been conducted under various stress conditions to understand their degradation pathways. The primary degradation pathways for prednisone include hydrolysis, oxidation, and photodecomposition.
2.1.1. Hydrolytic Degradation
Prednisone is susceptible to degradation in both acidic and basic conditions. The degradation of the dihydroxyacetone side chain of the related corticosteroid, prednisolone, has been shown to be base-catalyzed and follows first-order kinetics. The degradation in alkaline solution can lead to the formation of acidic and neutral steroidal products. The exclusion of air can decrease the rate of degradation, suggesting an oxidative component to the alkaline degradation.
2.1.2. Oxidative Degradation
Oxidative degradation is a significant degradation pathway for corticosteroids. The side chain of corticosteroids is particularly susceptible to oxidation. Studies on prednisolone have shown that oxidative degradation can lead to the formation of a 17-carboxylic acid and a 17,20-dihydroxy-21-carboxylic acid derivative.
2.1.3. Photostability
Studies on the photostability of prednisone in the solid state have shown it to be relatively stable under UV irradiation, in contrast to other corticosteroids like hydrocortisone and prednisolone which showed 20-50% decomposition after 48 hours of UV irradiation. However, in aqueous solutions, prednisone may be susceptible to direct photolysis by sunlight as it contains chromophores that absorb at wavelengths greater than 290 nm. One study on a suspension of prednisone irradiated with a solar simulator showed 60% transformation into seven photochemical derivatives.
2.1.4. Thermal Stability
Thermal stability studies of solid prednisone have shown that it undergoes multi-step degradation. The apparent activation energy for the degradation of prednisone has been determined to be 78.8 kJ mol⁻¹.
Impact of Deuterium Labeling on Stability
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. A C-D bond is stronger than a C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. While specific studies on the impact of deuterium labeling on the stability of this compound were not found, it is plausible that the deuteration could enhance its metabolic stability by slowing down enzymatic reactions that involve the cleavage of the deuterated C-H bonds. However, the effect on its chemical stability under forced degradation conditions would depend on whether the deuterated positions are involved in the rate-determining step of the degradation reactions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for conducting forced degradation studies on this compound, adapted from established methods for corticosteroids.
3.1.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
3.1.2. Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 80°C) for a defined period. A solution of the drug can also be refluxed.
-
Photodegradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration. A solid sample should also be exposed to light.
3.1.3. Sample Analysis
Analyze the stressed samples at different time points using a stability-indicating HPLC method (see section 3.2). Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.
Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of this compound and its degradation products, based on published methods for prednisone and prednisolone.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water, or methanol and water. The addition of a small amount of an acid like formic acid may improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent drug from its degradation products and excipients), linearity, accuracy, precision, and robustness.
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Prednisone is a prodrug that is converted in the liver to its active form, prednisolone. Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-receptor complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA to either activate or repress gene transcription. This modulation of gene expression leads to the anti-inflammatory and immunosuppressive effects of the drug.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing of a drug substance like this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and stability of this compound. The data presented, including the summary tables and experimental protocols, are intended to be a valuable resource for scientists and researchers. The provided diagrams of the glucocorticoid receptor signaling pathway and the experimental workflow for stability testing offer visual aids to understand the mechanism of action and the process of stability evaluation. While specific quantitative stability data for this compound is an area for further investigation, the information on its non-deuterated counterpart provides a strong foundation for its handling, analysis, and formulation development.
References
Mass Spectrometry Analysis of Prednisone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Prednisone-d8, a deuterated isotopologue of the synthetic corticosteroid Prednisone. This compound is crucial as an internal standard in quantitative bioanalytical assays for the accurate measurement of Prednisone in complex biological matrices. This guide covers detailed experimental protocols, data presentation, and the underlying biological pathways, designed to be a valuable resource for professionals in drug development and related scientific fields.
Introduction to Prednisone and the Role of Deuterated Standards
Prednisone is a widely prescribed corticosteroid used for its potent anti-inflammatory and immunosuppressive properties. It is a prodrug that is converted in the liver to its active form, Prednisolone. Given its therapeutic importance, accurate quantification of Prednisone in biological samples is essential for pharmacokinetic and pharmacodynamic studies.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[1][2][3][4] They exhibit nearly identical physicochemical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects, which corrects for matrix effects and variations in sample preparation and instrument response.[1]
Experimental Protocols for LC-MS/MS Analysis
The quantitative analysis of this compound, alongside Prednisone, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Two common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
2.1.1. Liquid-Liquid Extraction (LLE) Protocol for Plasma/Serum
This protocol is adapted from established methods for steroid extraction.
-
To 200 µL of plasma or serum, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
2.1.2. Solid-Phase Extraction (SPE) Protocol for Urine
This protocol is suitable for cleaning up complex urine samples.
-
To 1 mL of urine, add 50 µL of the internal standard working solution (this compound in methanol) and 10 µL of β-glucuronidase enzyme solution to hydrolyze conjugated steroids.
-
Incubate the mixture at 37°C for 2 hours.
-
Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Parameters
Reverse-phase chromatography is typically employed for the separation of corticosteroids.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Quantitative Data and MRM Transitions
The selection of appropriate precursor and product ions is critical for the specificity of the MRM assay.
Table 1: MRM Transitions for Prednisone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Prednisone | 359.2 | 171.1 | 25 | 100 |
| 359.2 | 341.2 | 15 | 100 | |
| This compound (Internal Standard) | 367.2 | 175.1 | 25 | 100 |
| 367.2 | 349.2 | 15 | 100 |
Note: The MRM transitions for this compound are inferred based on the known fragmentation of Prednisone and the mass shift of +8 Da due to deuterium labeling. The optimal collision energies should be determined empirically on the specific mass spectrometer being used.
Experimental Workflow and Signaling Pathway Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Prednisone using this compound as an internal standard.
Caption: Workflow for Prednisone quantification using this compound.
Prednisone Signaling Pathway
Prednisone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.
References
Prednisone-d8: A Technical Guide to the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core components of a Certificate of Analysis (C of A) for Prednisone-d8. This compound, a deuterated analog of prednisone, is a critical tool in pharmaceutical research and development, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. A thorough understanding of its quality and characterization, as detailed in the C of A, is paramount for ensuring the accuracy and reliability of experimental data.
Physicochemical Properties and Identification
A Certificate of Analysis for this compound will invariably begin with fundamental identifying information. This section ensures the correct material has been received and provides key data for its use.
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione-d8 |
| CAS Number | 1219183-23-9 |
| Molecular Formula | C₂₁H₁₈D₈O₅ |
| Molecular Weight | 366.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Chloroform |
Purity and Impurity Profile
The purity of this compound is a critical parameter detailed on the C of A. High-Performance Liquid Chromatography (HPLC) is the standard method for determining chemical purity. The impurity profile provides information on the presence of any related substances.
| Test | Method | Specification | Typical Result |
| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |
| Related Substances | HPLC-UV | Report Results | Individual Impurity ≤ 0.1%Total Impurities ≤ 0.5% |
Experimental Protocol: HPLC-UV for Chemical Purity
Objective: To determine the chemical purity of this compound by assessing the main peak area relative to the total peak area.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Isotopic Enrichment and Identity
For a deuterated standard like this compound, the isotopic enrichment and the confirmation of its structure are of utmost importance. Mass spectrometry is used to determine the degree of deuteration, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure and the position of the deuterium labels.
| Test | Method | Specification | Typical Result |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98% | 99.2% Deuterated |
| Structure Confirmation | ¹H-NMR, ¹³C-NMR | Conforms to Structure | Conforms |
Experimental Protocol: Mass Spectrometry for Isotopic Enrichment
Objective: To determine the isotopic purity of this compound by measuring the relative abundance of the deuterated and non-deuterated species.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
Method:
-
Infuse a dilute solution of this compound in a suitable solvent (e.g., methanol) into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Determine the relative intensities of the ion corresponding to this compound (m/z) and any undeuterated Prednisone (m/z).
-
Calculate the isotopic enrichment based on the relative peak intensities.
Experimental Workflow: Quality Control of this compound
Caption: A typical workflow for the quality control testing and release of this compound.
Biological Context: Mechanism of Action
Prednisone is a prodrug that is converted in the liver to its active form, prednisolone. Prednisolone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).
Prednisone Metabolism
Caption: The metabolic conversion of prednisone to its active form, prednisolone.
Glucocorticoid Receptor Signaling Pathway
Prednisone, through its active metabolite prednisolone, modulates gene expression by activating the glucocorticoid receptor. This interaction is central to its therapeutic effects.
Caption: Simplified signaling pathway of the glucocorticoid receptor upon binding of prednisolone.
This technical guide serves as a comprehensive resource for understanding the critical quality attributes of this compound as presented in a Certificate of Analysis. For researchers and drug development professionals, a thorough evaluation of this document is an indispensable step in ensuring the integrity and validity of their scientific investigations.
A Technical Guide to Commercial Sourcing of High-Purity Prednisone-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity Prednisone-d8, a deuterated internal standard crucial for accurate bioanalytical studies. This document outlines key quality attributes from various suppliers, details analytical methodologies for its use, and presents visual workflows to aid in experimental design and execution.
Commercial Supplier Overview and Quality Specifications
The procurement of high-purity this compound is critical for ensuring the reliability and reproducibility of quantitative analytical methods. Several commercial suppliers offer this deuterated analog, often used as an internal standard in mass spectrometry-based assays. The quality of this compound can be assessed through key parameters such as chemical purity and isotopic enrichment, which are typically detailed in the supplier's Certificate of Analysis (CoA).
A summary of specifications from prominent suppliers is presented below. It is important to note that while many suppliers list this compound, the availability of detailed public specifications can vary. Researchers are advised to request a lot-specific CoA prior to purchase for the most accurate and up-to-date information.
| Supplier | Product Name | Purity Specification | Isotopic Enrichment | Additional Information |
| MedChemExpress | This compound | 98.00%[1] | Not specified | Provides CoA, HNMR, RP-HPLC, and MS data upon request.[1][2] |
| LGC Standards | Prednisolone-d8 (Major) | >95% (HPLC)[3] | Not specified | Offers detailed product information and CoA with purchase.[3] |
| Clinivex | Prednisolone-d8 (Major) | Not specified | Not specified | Recommends storage conditions on product label and CoA. |
| InvivoChem | This compound | ≥98% | Not specified | Provides a CoA with the product. |
Note: The distinction between this compound and Prednisolone-d8 is important. While structurally similar and often used in related analytical methods, they are distinct molecules. This guide focuses on this compound, but some suppliers primarily list the deuterated form of Prednisolone.
Experimental Protocols: Quantitative Analysis of Prednisone using this compound Internal Standard
The primary application of this compound is as an internal standard for the quantitative analysis of Prednisone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and variability during sample preparation and analysis.
Sample Preparation: Protein Precipitation and Extraction
This protocol is a general guideline and may require optimization based on the specific biological matrix and instrumentation.
-
Objective: To extract Prednisone and the this compound internal standard from a biological matrix (e.g., human plasma) and remove interfering proteins.
-
Materials:
-
Human plasma samples
-
This compound internal standard solution (concentration to be optimized)
-
Acetonitrile, cold
-
Ethyl acetate
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
-
-
Methodology:
-
To 300 µL of each plasma sample, calibrator, or control, add a pre-determined amount of the deuterated internal standard solution.
-
Allow the samples to equilibrate for a minimum of 10 minutes.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 750 µL).
-
Vortex mix the samples for 5 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For further purification, a liquid-liquid extraction can be performed. Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant.
-
Vortex mix thoroughly.
-
Centrifuge to separate the layers and carefully transfer the organic (ethyl acetate) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 60°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50/50 methanol/water).
-
LC-MS/MS Analysis
This section provides a representative LC-MS/MS method for the simultaneous analysis of Prednisone and its deuterated internal standard.
-
Objective: To chromatographically separate and quantify Prednisone and this compound.
-
Instrumentation:
-
UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or Phenyl column is often suitable (e.g., Zorbax-SB Phenyl, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient: A linear gradient should be optimized to ensure baseline separation of Prednisone from potential interferences.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both Prednisone and this compound need to be determined and optimized. As an example:
-
Prednisone: The precursor ion is the protonated molecule [M+H]+. Product ions are generated through collision-induced dissociation.
-
This compound: The precursor ion will be [M+H]+ with a mass shift corresponding to the number of deuterium atoms. The fragmentation pattern should be similar to the unlabeled compound.
-
-
Optimization: Parameters such as collision energy and S-lens voltage should be optimized for each analyte to achieve maximum sensitivity.
-
Visualizing Workflows and Logical Relationships
To further clarify the experimental and decision-making processes, the following diagrams are provided in the DOT language for Graphviz.
References
A Technical Guide to the Physical Properties of Prednisone and Prednisone-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the physical properties of Prednisone and its deuterated analogue, Prednisone-d8. While experimental data for this compound is limited, this document extrapolates the expected physicochemical differences based on established principles of deuterium substitution in pharmaceuticals. Detailed experimental protocols for determining key physical properties are provided, alongside a visualization of Prednisone's mechanism of action. This guide serves as a valuable resource for researchers and professionals involved in the development and analysis of corticosteroid-based therapeutics.
Introduction
Prednisone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties.[1] It is a prodrug that is converted in the liver to its active form, prednisolone.[2] In drug development and research, isotopically labeled compounds, such as this compound, are crucial tools for a variety of applications, including metabolic studies and as internal standards for quantitative analysis.[3] The substitution of hydrogen with its heavier, stable isotope deuterium can influence the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect.[4] These alterations, though often subtle, can have significant implications for a drug's metabolic stability, pharmacokinetic profile, and even its physical characteristics.[4] This guide focuses on the core physical properties of Prednisone versus this compound, providing a comparative analysis and detailed experimental methodologies.
Comparative Physical Properties
The following table summarizes the known physical properties of Prednisone and the expected properties of this compound. It is important to note that specific experimental values for many of this compound's physical properties are not widely published. The expected values are based on the general effects of deuteration observed in other pharmaceutical compounds, which may include slight alterations in melting point and solubility.
| Property | Prednisone | This compound |
| Molecular Formula | C₂₁H₂₆O₅ | C₂₁H₁₈D₈O₅ |
| Molecular Weight | 358.43 g/mol | 366.48 g/mol |
| Melting Point | 233-235 °C (decomposes) | Expected to be slightly different from Prednisone. Deuteration can sometimes lower the melting point. |
| Boiling Point | Not available (decomposes) | Not available (decomposes) |
| Solubility | ||
| in Water | Very slightly soluble. 0.133 mg/mL at 25 °C. | Expected to be slightly different from Prednisone. Deuteration can sometimes increase solubility. |
| in Ethanol | Slightly soluble. | Expected to be slightly soluble. |
| in Chloroform | Slightly soluble. | Expected to be slightly soluble. |
| in DMSO | Soluble (approx. 30 mg/mL). | Expected to be soluble. |
| pKa (Strongest Acidic) | 12.58 (predicted) | Not available (predicted to be similar to Prednisone) |
| Appearance | White to practically white, odorless, crystalline powder. | Expected to be a white to off-white solid. |
Experimental Protocols
Accurate determination of physical properties is fundamental in drug development. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample (Prednisone or this compound) is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
The temperature is raised at a constant rate, typically 1 °C/minute, starting from a temperature about 5 °C below the expected melting point.
-
The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range. For substances that decompose, the temperature of decomposition is noted.
-
Solubility Determination
Solubility is a crucial parameter that influences a drug's bioavailability.
Methodology (Shake-Flask Method):
-
Solvent Systems: A range of solvents relevant to pharmaceutical processing and physiological conditions should be used (e.g., water, ethanol, buffers at various pH values).
-
Procedure:
-
An excess amount of the solid (Prednisone or this compound) is added to a known volume of the solvent in a sealed container.
-
The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, the suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved solute in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
pKa Determination
The acid dissociation constant (pKa) is essential for understanding a drug's behavior in different pH environments, such as the gastrointestinal tract.
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of the compound (Prednisone or this compound) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent for poorly soluble compounds.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.
-
Prednisone Signaling Pathway and Experimental Workflow
To understand the biological context of Prednisone, it is crucial to visualize its mechanism of action. Furthermore, a generalized workflow for the physical characterization of these compounds is presented.
Caption: Prednisone's mechanism of action signaling pathway.
Caption: General experimental workflow for physical characterization.
Conclusion
This technical guide provides a foundational understanding of the physical properties of Prednisone and its deuterated analog, this compound. While a direct experimental comparison is limited by the availability of data for this compound, the provided information on Prednisone and the known effects of deuteration offer valuable insights for researchers. The detailed experimental protocols serve as a practical resource for the physical characterization of these and similar compounds. A thorough understanding of these properties is paramount for the successful development of robust and effective pharmaceutical formulations.
References
Solubility of Prednisone-d8 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Prednisone-d8 in various organic solvents. Given the limited direct data on the deuterated form, this document leverages data from its parent compound, Prednisone, as a close surrogate. It is important to note that while the isotopic labeling in this compound is unlikely to significantly alter its fundamental solubility characteristics in organic solvents, empirical verification is always recommended for precise quantitative applications. This guide also outlines detailed experimental protocols for determining solubility and provides visualizations of the associated workflows.
Core Data: Solubility of Prednisone
The following table summarizes the available quantitative solubility data for Prednisone in common organic solvents. This data serves as a strong reference point for estimating the solubility of this compound.
| Solvent | Solubility (mg/mL) | Citation |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | [1] |
| Dimethylformamide (DMF) | ~ 25 | [1] |
| Ethanol | ~ 3 | [1] |
| Methanol | Slightly Soluble | [2][3] |
| Chloroform | Slightly Soluble | |
| Dioxane | Poorly Soluble | |
| Acetonitrile | (Not specified, but used as a solvent for analysis) | |
| Water | Very slightly soluble / Practically insoluble (~0.133 mg/mL at 25°C) |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Prednisone in DMSO and then dilute with the aqueous buffer of choice. Using this method, a solubility of approximately 0.1 mg/mL can be achieved in a 1:10 solution of DMSO:PBS (pH 7.2).
Experimental Protocols
Determining the precise solubility of this compound requires a systematic experimental approach. Below are detailed methodologies for key experiments.
Protocol 1: Saturated Shake-Flask Method for Solubility Determination
This is a widely used method to determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be visible to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Deuterated Steroids
GC-MS is a powerful technique for the analysis and quantification of deuterated compounds like this compound.
Sample Preparation:
-
Extraction: If the this compound is in a complex matrix (e.g., biological fluid), perform a liquid-liquid or solid-phase extraction to isolate the steroid fraction.
-
Derivatization: To enhance volatility and improve chromatographic performance, derivatize the steroid. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column suitable for steroid analysis (e.g., a 5% phenyl methylpolysiloxane stationary phase).
-
Injector: Operate in splitless mode for trace analysis.
-
Oven Program: Develop a temperature gradient that effectively separates the analyte from other components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the full mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Shake-Flask Solubility Determination Workflow.
Logical Flow for GC-MS Analysis of this compound
References
Navigating the Long-Term Storage of Prednisone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, comprehensive long-term stability data for Prednisone-d8 is limited in publicly available literature. The following guide is synthesized from manufacturer recommendations, foundational principles of isotope effects, and extrapolated data from stability studies of non-deuterated prednisone and other corticosteroids.
Introduction
This compound, a deuterated analog of the synthetic corticosteroid prednisone, is a valuable tool in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms can significantly alter the metabolic fate of the molecule due to the kinetic isotope effect, often leading to a longer half-life and altered clearance.[1] Understanding the long-term storage stability of this compound is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a technical overview of recommended storage conditions, the impact of deuteration on stability, potential degradation pathways, and a proposed experimental framework for stability assessment.
The Impact of Deuteration on Stability: The Kinetic Isotope Effect
The primary reason for the often-enhanced stability of deuterated compounds like this compound is the kinetic isotope effect (KIE) . The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond.
This increased bond strength can make the molecule more resistant to both chemical and enzymatic degradation, particularly if the deuteration site is at a position susceptible to metabolic attack. By slowing down the rate-limiting steps of degradation pathways that involve the cleavage of a C-H bond, deuteration can enhance the overall stability of the molecule.
Recommended Long-Term Storage Conditions
Based on available manufacturer data and general best practices for deuterated compounds and corticosteroids, the following storage conditions are recommended to ensure the long-term stability of this compound.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Neat) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from light and moisture. | |
| In Solvent | -80°C | Up to 6 months | Use a suitable, dry solvent. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term use of solutions. Aliquot to avoid freeze-thaw cycles. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively studied, they can be inferred from the known degradation of prednisone. The primary degradation mechanisms for corticosteroids often involve oxidation and hydrolysis.
A proposed major degradation pathway for Prednisone involves the oxidation of the dihydroxyacetone side chain. This can lead to the formation of a C-17 carboxylic acid derivative. Other potential degradation products can arise from reactions at the C-20 ketone and epimerization.
Below is a diagram illustrating a potential degradation pathway for this compound, extrapolated from the known degradation of Prednisone.
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability would involve a forced degradation study followed by a long-term stability trial under various storage conditions. The following is a proposed experimental protocol.
Forced Degradation Study
Objective: To identify potential degradation products and pathways and to establish the inherent stability of the molecule.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC or UPLC-MS/MS method.
Long-Term Stability Study
Objective: To determine the shelf-life and recommend storage conditions for this compound.
Methodology:
-
Sample Preparation: Store aliquots of solid this compound and solutions in appropriate containers.
-
Storage Conditions: Store the samples under a range of controlled conditions:
-
Long-Term: 2-8°C, -20°C, and -80°C.
-
Accelerated: 25°C/60% RH and 40°C/75% RH (for solid samples).
-
-
Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).
-
Analysis: Use a validated stability-indicating analytical method to quantify the amount of this compound remaining and to detect and quantify any degradation products.
Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection or mass spectrometry (LC-MS/MS) is recommended for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of formic acid or acetic acid.
-
Detection: UV detection at approximately 242 nm or MS/MS detection for higher sensitivity and specificity.
-
Internal Standard: A suitable non-deuterated or alternatively deuterated corticosteroid can be used as an internal standard.
Experimental Workflow Diagram
Conclusion
While specific long-term stability data for this compound is not extensively documented, a robust understanding of its stability can be formulated by considering the principles of the kinetic isotope effect and by extrapolating from data on prednisone and other corticosteroids. For critical applications, it is strongly recommended that researchers and drug development professionals conduct in-house stability studies to confirm the integrity of this compound under their specific storage and handling conditions. Adherence to the recommended storage conditions, particularly for the solid form at -20°C and for solutions at -80°C with minimal freeze-thaw cycles, will help to ensure the long-term stability and reliability of this important analytical standard.
References
Methodological & Application
Application Note: High-Throughput Quantification of Prednisone in Human Plasma using Prednisone-d8 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prednisone in human plasma. The use of a stable isotope-labeled internal standard, Prednisone-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable prednisone quantification.
Introduction
Prednisone is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[4] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its high sensitivity and specificity.[1]
The principle of isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard (SIL-IS), is a cornerstone of high-quality quantitative analysis. A SIL-IS, such as this compound, is an ideal internal standard because it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to ionization. This co-eluting mimic allows for effective correction of matrix-induced signal suppression or enhancement and compensates for variations in sample recovery, leading to highly reliable data. This application note provides a detailed protocol for the extraction and quantification of prednisone in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Prednisone (Sigma-Aldrich)
-
This compound (Toronto Research Chemicals)
-
-
Solvents and Chemicals:
-
Acetonitrile (UHPLC-MS grade)
-
Methanol (UHPLC-MS grade)
-
Water (UHPLC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ethyl acetate
-
Hexane
-
Human plasma (drug-free)
-
Instrumentation
-
LC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: AB Sciex Q-Trap® 5500 or equivalent triple quadrupole mass spectrometer
-
LC Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent
Preparation of Standards and Quality Controls
Stock solutions of prednisone and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.
Sample Preparation Protocol
A liquid-liquid extraction (LLE) procedure was employed for sample cleanup.
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex mix for 10 seconds and allow to equilibrate for 10 minutes.
-
Add 825 µL of an ethyl acetate/hexane (80:20, v/v) mixture.
-
Vortex mix for 1 minute to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (approximately 600 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for injection.
LC-MS/MS Method
-
LC Conditions:
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes is a typical starting point.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for prednisone and this compound should be optimized by direct infusion. Example transitions are provided below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Prednisone | 359.2 | 147.1 |
| This compound | 367.2 | 152.1 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to established guidelines.
Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Prednisone | 1 - 500 | >0.99 |
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results demonstrated excellent reproducibility and accuracy.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 5 | 4.2 | 5.5 | 102.5 |
| Medium QC | 50 | 3.1 | 4.8 | 98.7 |
| High QC | 400 | 2.5 | 3.9 | 101.3 |
Recovery: The extraction recovery of prednisone was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The use of this compound effectively normalized for any variability in the extraction process.
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Prednisone | 88.5 | 91.2 | 90.4 |
Workflow Diagram
Caption: LC-MS/MS analytical workflow for prednisone quantification.
Conclusion
This application note details a selective, sensitive, and reliable LC-MS/MS method for the quantification of prednisone in human plasma. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for clinical and pharmaceutical research. The described sample preparation technique is robust, and the chromatographic conditions provide excellent separation and detection. This method is well-suited for high-throughput analysis in a variety of research and development settings.
References
Application Note: Utilizing Prednisone-d8 for Pharmacokinetic Studies of Prednisone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisone is a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive properties. It functions as a prodrug, undergoing rapid conversion in the liver to its active metabolite, prednisolone.[1][2][3] Understanding the pharmacokinetic profile of both prednisone and prednisolone is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing adverse effects.[4] Stable isotope-labeled internal standards, such as Prednisone-d8, are instrumental in achieving accurate and precise quantification of these compounds in biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This application note provides a detailed protocol for conducting a pharmacokinetic study of prednisone using this compound as an internal standard, along with representative data and metabolic pathway information.
Experimental Protocols
In-Vivo Study Protocol: Pharmacokinetics in Healthy Volunteers
This protocol is designed to determine the pharmacokinetic profile of orally administered prednisone.
2.1.1. Subject Recruitment and Preparation:
-
Recruit healthy male volunteers who have given informed consent.
-
Subjects should undergo a physical examination and clinical laboratory tests to ensure normal health status.
-
Subjects should abstain from all medications for at least two weeks prior to the study and from alcohol and caffeine for 48 hours before and during the study.
-
Subjects should fast overnight for at least 10 hours before drug administration.
2.1.2. Drug Administration and Sample Collection:
-
Administer a single oral dose of prednisone (e.g., 20 mg tablet) with 240 mL of water.
-
Collect venous blood samples (approximately 5 mL) into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into labeled cryovials and store at -80°C until analysis.
Bioanalytical Protocol: LC-MS/MS Analysis of Prednisone and Prednisolone
2.2.1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of an internal standard working solution containing this compound (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
2.2.2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for prednisone, prednisolone, and this compound.
Data Presentation
The following tables summarize representative pharmacokinetic data from a study involving the oral administration of prednisone to healthy volunteers.
Table 1: Mean Plasma Concentrations of Prednisone and Prednisolone after a Single 20 mg Oral Dose of Prednisone
| Time (hours) | Mean Prednisone Concentration (ng/mL) | Mean Prednisolone Concentration (ng/mL) |
| 0.5 | 55.3 | 89.1 |
| 1.0 | 98.7 | 256.4 |
| 1.5 | 102.1 | 345.8 |
| 2.0 | 85.4 | 350.2 |
| 3.0 | 50.6 | 298.5 |
| 4.0 | 28.9 | 221.7 |
| 6.0 | 10.2 | 120.3 |
| 8.0 | 4.1 | 65.8 |
| 12.0 | 1.5 | 20.1 |
| 24.0 | Not Detected | 2.3 |
Data are hypothetical and for illustrative purposes, based on trends observed in published literature.
Table 2: Key Pharmacokinetic Parameters for Prednisone and Prednisolone
| Parameter | Prednisone | Prednisolone |
| Tmax (h) | 1.5 | 2.0 |
| Cmax (ng/mL) | 102.1 | 350.2 |
| AUC0-t (ng·h/mL) | 425.8 | 2150.6 |
| AUC0-∞ (ng·h/mL) | 435.2 | 2185.9 |
| t1/2 (h) | 3.6 | 3.2 |
Parameters are calculated from the concentration-time data. Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t1/2: Elimination half-life.
Visualizations
Metabolic Pathway of Prednisone
The following diagram illustrates the metabolic conversion of prednisone to its active form, prednisolone, and subsequent metabolism.
Caption: Metabolic pathway of prednisone.
Experimental Workflow
The diagram below outlines the key steps in the pharmacokinetic study of prednisone.
Caption: Experimental workflow for a prednisone pharmacokinetic study.
References
- 1. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of prednisolone and prednisone in solid organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Prednisone and Prednisolone in Serum by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Prednisone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prednisone in human plasma. The use of a stable isotope-labeled internal standard, Prednisone-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Prednisone is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties in the treatment of various conditions, including autoimmune diseases and organ transplantation. Accurate measurement of prednisone concentrations in human plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing adverse effects. This document provides a detailed protocol for the quantification of prednisone using a highly specific and sensitive LC-MS/MS method with this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of prednisone in human plasma is depicted below.
Caption: Experimental workflow for prednisone quantification.
Materials and Methods
Reagents and Materials
-
Prednisone and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes and tips
Instrumentation
-
A high-performance liquid chromatography (HPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of prednisone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the prednisone stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Prednisone) | m/z 359.2 → 147.1 (example) |
| MRM Transition (this compound) | m/z 367.2 → 152.1 (example) |
| Collision Energy | Optimize for specific instrument |
| Source Temperature | 500°C |
Method Validation Data
The following tables summarize typical performance characteristics of a validated method for the quantification of prednisone in human plasma.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Prednisone | 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Prednisone | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Signaling Pathway Diagram
While prednisone itself does not have a classical signaling pathway, its mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression. The following diagram illustrates this generalized pathway.
Caption: Glucocorticoid receptor signaling pathway.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of prednisone in human plasma. The use of a deuterated internal standard, this compound, is critical for achieving the high accuracy and precision required for clinical and research applications. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this analytical method.
References
Application Notes and Protocols for Prednisone-d8 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisone-d8 is a deuterated form of the synthetic glucocorticoid, prednisone. The incorporation of stable isotopes like deuterium (²H) does not significantly alter the chemical or physiological properties of the molecule, making it an ideal tracer for metabolic studies. By administering this compound and subsequently measuring the concentrations of both the labeled (this compound and its metabolites) and unlabeled (endogenous or co-administered prednisone and its metabolites) compounds, researchers can elucidate the pharmacokinetics, metabolism, and dynamics of prednisone in vivo. This stable isotope-labeled compound is a powerful tool in drug development and clinical research, offering a non-radioactive method to trace the fate of prednisone in biological systems.[] this compound can be used as a tracer and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]
Applications in Metabolic Studies
The primary application of this compound as a tracer is to investigate the metabolic pathways and pharmacokinetic properties of prednisone. Prednisone itself is a prodrug that is metabolically converted to its active form, prednisolone.[3] The use of this compound allows for the precise tracking of this conversion and the subsequent metabolism of prednisolone.
Key applications include:
-
Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) parameters of prednisone without interfering with the measurement of endogenous or co-administered unlabeled prednisone.
-
Metabolic Pathway Elucidation: Identifying and quantifying the metabolites of prednisone, such as prednisolone, 20α- and 20β-hydroxyprednisolone, and other downstream products.[4]
-
Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of prednisone.
-
Disease Model Research: Investigating how various disease states affect the metabolism and disposition of prednisone.
Experimental Design and Protocols
A typical metabolic study using this compound as a tracer involves the administration of a known dose of the labeled compound to a subject (human or animal), followed by the collection of biological samples (e.g., plasma, urine, feces) at various time points. These samples are then analyzed to determine the concentrations of this compound, its metabolites, and their unlabeled counterparts.
Experimental Workflow
The following diagram illustrates a general workflow for a pharmacokinetic study using this compound.
Protocol 1: Human Pharmacokinetic Study
This protocol outlines a single-dose pharmacokinetic study in healthy human volunteers.
1. Subject Preparation:
-
Subjects should fast overnight for at least 8 hours before the administration of this compound.
-
A baseline blood sample is collected before dosing.
2. Tracer Administration:
-
A single oral dose of this compound is administered. The dose will depend on the specific objectives of the study but should be sufficient for detection by LC-MS/MS.
3. Sample Collection:
-
Blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a different deuterated steroid not being measured as a metabolite).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method for the simultaneous quantification of this compound, Prednisone, Prednisolone-d8, and Prednisolone.
6. Data Analysis:
-
Construct plasma concentration-time curves for all analytes.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both the labeled and unlabeled compounds.
Data Presentation
The quantitative data obtained from a this compound tracer study can be summarized in tables for easy comparison.
Table 1: Representative Pharmacokinetic Parameters of Prednisone and Prednisolone following Oral Administration
| Parameter | Prednisone | Prednisolone | Reference |
| Bioavailability (%) | 70-80 | ~100 (oral) | [5] |
| Time to Peak (Tmax) (hours) | 1-2 | 1-2 | |
| Plasma Half-life (hours) | 2-4 | 12-36 (biological) | |
| Protein Binding (%) | 90 (primarily albumin) | 70-90 |
Table 2: Example LC-MS/MS Parameters for the Analysis of Prednisone and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prednisone | 359.2 | 147.1 | 25 |
| This compound | 367.2 | 152.1 | 25 |
| Prednisolone | 361.2 | 147.1 | 25 |
| Prednisolone-d8 | 369.2 | 152.1 | 25 |
Note: The exact m/z values and collision energies may vary depending on the instrument and specific deuteration pattern of the internal standard.
Signaling and Metabolic Pathways
Metabolic Pathway of Prednisone
Prednisone is a prodrug that undergoes hepatic metabolism to its active form, prednisolone. This conversion is a critical step in its mechanism of action. Prednisolone is then further metabolized through various pathways, including hydroxylation and reduction.
Glucocorticoid Receptor Signaling Pathway
The active metabolite, prednisolone, exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals. Its use as a stable isotope tracer allows for precise and detailed investigation of the metabolic fate and pharmacokinetic properties of prednisone. The protocols and data presented here provide a framework for designing and conducting robust metabolic studies. The use of advanced analytical techniques like LC-MS/MS is essential for the accurate quantification of both the labeled tracer and its unlabeled counterparts, providing critical insights into the behavior of this widely used corticosteroid.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics and interconversion of prednisolone and prednisone studied with new radioimmunogassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway and kinetics of prednisolone metabolism in the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Application Note: High-Throughput Analysis of Prednisone and Prednisolone in Human Plasma by LC-MS/MS using Prednisone-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of prednisone and its active metabolite, prednisolone, in human plasma. The method utilizes Prednisone-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput analysis in clinical research and drug development settings. The method has been validated for linearity, sensitivity, accuracy, and precision.
Introduction
Prednisone is a synthetic corticosteroid that is widely used as an immunosuppressant and anti-inflammatory agent.[1] It is a prodrug that is rapidly converted in the liver to its active metabolite, prednisolone, by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][2] The therapeutic efficacy and potential side effects of prednisone therapy are dependent on the plasma concentrations of both prednisone and prednisolone. Therefore, a reliable and sensitive analytical method for the simultaneous determination of both compounds is crucial for pharmacokinetic and pharmacodynamic studies.
This application note describes a validated LC-MS/MS method that offers high selectivity and sensitivity for the analysis of prednisone and prednisolone in human plasma. The use of this compound as an internal standard, which co-elutes with the analytes, effectively compensates for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Prednisone, Prednisolone, and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Standard and Quality Control Sample Preparation
Stock solutions of prednisone, prednisolone, and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Prednisone | 359.2 | 161.1 |
| Prednisolone | 361.2 | 343.2 |
| This compound | 367.2 | 166.1 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of prednisone and prednisolone in human plasma.
Method Validation
The method was validated according to established bioanalytical method validation guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Prednisone | Prednisolone |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery (%) | > 85% | > 85% |
| Matrix Effect | Compensated by IS | Compensated by IS |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of prednisone and prednisolone.
Caption: Reversible metabolic conversion of prednisone to prednisolone.
Conclusion
This application note details a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantification of prednisone and prednisolone in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol ensures high accuracy, precision, and throughput. This method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.
References
Application Notes and Protocols for the Quantification of Prednisone in Human Urine using Prednisone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of prednisone in human urine samples using a stable isotope-labeled internal standard, Prednisone-d8, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for various applications, including clinical research, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction
Prednisone is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[1][2] It functions as a prodrug, meaning it is converted in the liver to its active metabolite, prednisolone.[1][2] Accurate quantification of prednisone and its metabolites in biological matrices like urine is crucial for assessing drug absorption, metabolism, and patient compliance. The use of a deuterated internal standard, such as this compound, is essential for achieving high accuracy and precision in LC-MS/MS analysis by compensating for variations during sample preparation and potential matrix effects.[3]
This document outlines a complete workflow, from sample preparation to data analysis, for the reliable determination of prednisone in human urine.
Metabolic Pathway of Prednisone
Prednisone undergoes in-vivo conversion to its active form, prednisolone. Both compounds can be further metabolized before excretion in the urine. Understanding this pathway is important for interpreting analytical results.
Figure 1: Simplified metabolic pathway of prednisone.
Experimental Protocol
This protocol describes the key steps for the analysis of prednisone in urine.
1. Materials and Reagents
-
Prednisone analytical standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
β-glucuronidase from E. coli
-
Phosphate buffer (0.2 M, pH 7.0)
-
tert-Butyl methyl ether (t-BME)
-
Nitrogen gas
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of prednisone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the prednisone primary stock solution with a 50:50 methanol/water mixture to prepare a series of working standards for the calibration curve.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 1 µg/mL.
3. Sample Preparation (Hydrolysis and Liquid-Liquid Extraction)
This protocol is adapted from established methods for steroid analysis in urine.
-
Pipette 2.5 mL of urine into a clean glass tube.
-
Add a specific volume of the this compound internal standard spiking solution to each sample, calibrator, and quality control.
-
Add 1.5 mL of 0.2 M phosphate buffer (pH 7.0).
-
Add 40 µL of β-glucuronidase enzyme solution.
-
Incubate the samples at 50-55°C for 1 hour to deconjugate the steroid metabolites.
-
Allow the samples to cool to room temperature.
-
Adjust the sample pH to ~9.6 with a suitable buffer (e.g., carbonate buffer).
-
Add 5 mL of tert-butyl methyl ether (t-BME) to each tube.
-
Vortex or mix for 20 minutes to extract the analytes into the organic layer.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer (t-BME) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC)
-
System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry (MS)
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for prednisone and this compound need to be determined by direct infusion of the standards. Example transitions are provided in the data table below.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for urine analysis.
Data Presentation
The following tables summarize typical quantitative performance data and mass spectrometry parameters for the analysis of prednisone.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 500 ng/mL | |
| Lower Limit of Detection (LOD) | 0.004 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Precision (%RSD) | < 9.5% | |
| Accuracy/Recovery | > 95% |
Note: These values are examples and should be independently validated for each specific assay.
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Prednisone (Quantifier) | 359.2 | 147.1 | ESI+ |
| Prednisone (Qualifier) | 359.2 | 267.1 | ESI+ |
| This compound (Internal Standard) | 367.2 | Optimized | ESI+ |
Note: The m/z for this compound is illustrative and the exact precursor and product ions must be optimized based on the specific deuteration pattern and instrument. The logical basis for quantification relies on the stable ratio of the analyte's response to that of the known concentration of the internal standard.
Figure 3: Logic of quantification with an internal standard.
Conclusion
The protocol described provides a robust framework for the quantitative analysis of prednisone in human urine. The use of this compound as an internal standard coupled with LC-MS/MS ensures high selectivity, sensitivity, and accuracy. This methodology is a valuable tool for researchers and clinicians in the field of drug development and therapeutic monitoring. It is imperative that the method is fully validated in the end-user's laboratory to ensure it meets the specific requirements of their studies.
References
Application of Prednisone-d8 in Doping Control Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of Prednisone-d8 as an internal standard in the analysis of prednisone for doping control purposes. The methodologies detailed herein are based on established practices in anti-doping laboratories and are intended to guide the development and validation of robust analytical methods.
Introduction
Prednisone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Due to its potential to enhance performance, its use in sports is regulated by the World Anti-Doping Agency (WADA).[1] Systemic administration of prednisone (e.g., oral, intravenous, intramuscular, or rectal) is prohibited in-competition.[1] To enforce this ban, anti-doping laboratories have established a reporting level for prednisone in urine.[2]
Accurate and precise quantification of prednisone in urine is paramount for differentiating between therapeutic use and doping. Stable isotope-labeled internal standards, such as this compound, are essential for reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of prednisone, mimics the chemical and physical properties of the analyte, thereby compensating for variations during sample preparation and analysis, including extraction efficiency and matrix effects.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of prednisone and its metabolites from a urine matrix. Glucocorticoids in urine are often present as glucuronide conjugates, which require enzymatic hydrolysis to release the parent compound for analysis.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Phosphate buffer (pH 7)
-
β-glucuronidase (from E. coli)
-
Potassium carbonate solution
-
Tert-butyl methyl ether (TBME) or Ethyl acetate
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., Methanol/Water mixture)
Procedure:
-
To 2 mL of the urine sample, add a known amount of this compound internal standard solution.
-
Add 0.5 mL of phosphate buffer (pH 7).
-
Add 30 µL of β-glucuronidase enzyme solution.
-
Incubate the mixture at 55-60°C for 1 hour to ensure complete hydrolysis of the glucuronide conjugates.
-
After incubation, allow the sample to cool to room temperature.
-
Adjust the pH of the solution to 8-10 with potassium carbonate solution.
-
Add 5 mL of TBME or ethyl acetate, and vortex for an extended period to extract the analytes into the organic layer.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the reconstitution solution for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines the typical parameters for the chromatographic separation and mass spectrometric detection of prednisone and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | A suitable gradient to separate prednisone from endogenous interferences. |
| Column Temperature | 40 - 45°C |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each analyte |
Table 1: Example MRM Transitions for Prednisone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Prednisone | 359.2 | 147.1, 341.2 |
| This compound | 367.2 | 152.1, 349.2 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of prednisone in urine using this compound as an internal standard.
Table 2: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 2.0 - 1000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1.0 - 15 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 |
Table 3: Precision and Accuracy
| Parameter | Typical Value | Reference |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Table 4: Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 80% |
| Matrix Effect | Monitored and compensated for by the internal standard. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of prednisone in urine samples for doping control.
References
Application Note: Therapeutic Drug Monitoring of Prednisone using Prednisone-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prednisone in human plasma for therapeutic drug monitoring (TDM). Prednisone, a synthetic glucocorticoid, is a prodrug that is rapidly converted to its active metabolite, prednisolone.[1][2] Monitoring plasma concentrations of prednisone can be crucial for optimizing dosing regimens, ensuring efficacy, and minimizing adverse effects.[3][4] This method utilizes Prednisone-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision.[5] The protocol outlines a straightforward protein precipitation extraction procedure followed by rapid and selective LC-MS/MS analysis. Method performance characteristics, including linearity, precision, and accuracy, are summarized to demonstrate its suitability for clinical research applications.
Introduction
Prednisone is a widely prescribed corticosteroid used for its anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions, including autoimmune diseases, inflammatory disorders, and certain types of cancer. The therapeutic efficacy and toxicity of prednisone are related to the plasma concentrations of its active metabolite, prednisolone. Therapeutic drug monitoring of prednisone and prednisolone can help to personalize treatment, thereby optimizing therapeutic outcomes and reducing the risk of adverse events.
LC-MS/MS has become the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, specificity, and robustness. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, leading to highly reliable results. This application note provides a detailed protocol for the determination of prednisone in plasma using this compound as an internal standard.
Metabolic Pathway of Prednisone
Prednisone is a prodrug that is biologically inert until it is converted in the liver to its active metabolite, prednisolone. This conversion is a rapid and reversible process. Prednisolone then exerts its therapeutic effects by binding to glucocorticoid receptors. Both prednisone and prednisolone are further metabolized in the liver to various inactive compounds, which are then excreted by the kidneys.
Figure 1: Metabolic pathway of prednisone.
Experimental Protocol
This protocol is a representative method synthesized from published literature for the analysis of prednisone in human plasma using this compound as an internal standard.
Materials and Reagents
-
Prednisone certified reference standard
-
This compound certified reference standard
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (drug-free)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of prednisone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the prednisone stock solution in 50:50 methanol:water to create a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Experimental Workflow
Figure 2: Workflow for prednisone therapeutic drug monitoring.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Refer to specific instrument and column recommendations. A typical gradient would start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Prednisone: To be optimizedthis compound: To be optimized |
| Collision Energy | To be optimized for each transition |
| Dwell Time | To be optimized |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Performance
The following tables summarize the performance characteristics of a representative LC-MS/MS method for the quantification of prednisone. The data is compiled from published studies.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Prednisone | 1 - 500 | 0.1 - 1.0 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Accuracy (%) | Precision (%RSD) |
| Prednisone | Low | 97.2 - 102.2 | < 15 |
| Medium | 97.2 - 102.2 | < 15 | |
| High | 97.2 - 102.2 | < 15 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Prednisone | > 65 |
| This compound | > 65 |
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the therapeutic drug monitoring of prednisone in human plasma. The use of this compound as an internal standard ensures accurate and precise quantification. The simple protein precipitation sample preparation method allows for a high-throughput workflow suitable for clinical research. The presented performance characteristics demonstrate that the method is well-suited for its intended purpose.
References
- 1. Prednisone quantitation method by LCMS - AppNote [mtc-usa.com]
- 2. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jopcr.com [jopcr.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Prednisone-d8 Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Prednisone-d8 for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Prednisone, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification of Prednisone.[1][2] The choice of sample preparation technique is critical for removing interfering substances from complex biological matrices like plasma, serum, and urine, thereby enhancing the accuracy, precision, and sensitivity of the analysis.
The following sections detail three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each section includes a detailed protocol, a summary of quantitative data, and a workflow diagram.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from complex samples. It is particularly useful for removing matrix components that can cause ion suppression in mass spectrometry. Reversed-phase sorbents like C18 are commonly used for steroid analysis.[3][4]
Quantitative Data
| Parameter | Value | Matrix | Reference |
| Extraction Recovery | 87–101% (for a panel of 8 steroids including corticosteroids) | Serum, Plasma | [3] |
| Intra-assay Precision (CV) | ≤8.25% | Serum, Plasma | |
| Inter-assay Precision (CV) | ≤8.25% | Serum, Plasma |
Experimental Protocol
This protocol is a general guideline for SPE of corticosteroids from serum or plasma and can be adapted for this compound.
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane
-
Ethyl Acetate
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of serum or plasma, add the internal standard solution (this compound).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with 700 µL of water.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Subsequently, wash with 1 mL of hexane.
-
Dry the cartridge under vacuum for approximately 2 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of ethyl acetate at a flow rate of 0.1 mL/min.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of a suitable mobile phase, such as 50:50 methanol/water.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Ethyl acetate and diethyl ether are common extraction solvents for steroids.
Quantitative Data
While specific quantitative data for this compound recovery using LLE was not detailed in the provided search results, LLE is a widely accepted method for steroid extraction. The efficiency of the extraction can be determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
Experimental Protocol
This protocol is based on general LLE methods for steroids in plasma and urine.
Materials:
-
Ethyl acetate (or diethyl ether)
-
1% Hydrochloric acid (for plasma)
-
Phosphate buffer (for urine)
-
Potassium carbonate solution (for urine)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure for Plasma:
-
Sample Preparation:
-
To 1 mL of plasma, add the internal standard (this compound).
-
Add 0.200 mL of 1% hydrochloric acid to acidify the plasma.
-
Vortex the mixture for 3-5 minutes.
-
-
Extraction:
-
Add an appropriate volume of ethyl acetate (e.g., 5 mL).
-
Vortex vigorously for 3-5 minutes to ensure thorough mixing.
-
Centrifuge at a sufficient speed and time (e.g., 3000 rpm for 10 minutes) to separate the layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Procedure for Urine (with hydrolysis):
-
Sample Preparation and Hydrolysis:
-
To 2 mL of urine, add the internal standard solution (this compound).
-
Add 0.5 mL of 1M phosphate buffer (pH 7).
-
Add 30 µL of β-glucuronidase and incubate at 55°C for 1 hour to hydrolyze conjugated metabolites.
-
-
Extraction:
-
Alkalinize the buffered solution to pH 8-9 with 150 µL of 25% potassium carbonate solution.
-
Add 6 mL of ethyl acetate and vortex.
-
Centrifuge for 5 minutes at 1400 g.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the organic layer to a new tube and evaporate to dryness under a nitrogen stream in a water bath at 40°C.
-
Reconstitute the residue in 100 µL of a water:acetonitrile mixture (e.g., 75:25, v/v) for injection into the LC-MS/MS system.
-
Workflow Diagram
Protein Precipitation
Protein precipitation is the simplest and fastest method for sample preparation. It involves adding an organic solvent, typically acetonitrile or methanol, to a plasma or serum sample to denature and precipitate proteins. While quick, it may result in a less clean extract compared to SPE or LLE, potentially leading to more significant matrix effects.
Quantitative Data
| Parameter | Value | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL (for Prednisolone) | Human Plasma | |
| Intra-run Precision and Accuracy | Within +/-15% | Human Plasma | |
| Inter-run Precision and Accuracy | Within +/-15% | Human Plasma |
Experimental Protocol
This protocol describes a straightforward protein precipitation procedure.
Materials:
-
Acetonitrile (or Methanol)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Pipette a known volume of plasma or serum into a microcentrifuge tube.
-
Spike with the this compound internal standard.
-
-
Precipitation:
-
Add a volume of cold acetonitrile, typically in a 2:1 or 3:1 ratio of solvent to sample.
-
Vortex the mixture vigorously for about 30 seconds to 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection and Analysis:
-
Carefully collect the supernatant.
-
The supernatant can be directly injected for LC-MS/MS analysis or, for a cleaner sample, it can be evaporated and reconstituted in the mobile phase.
-
Alternatively, the supernatant can be filtered through a 0.45 µm syringe filter before injection.
-
Workflow Diagram
Conclusion
The choice of sample preparation method for this compound analysis depends on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, and throughput.
-
Solid-Phase Extraction offers the cleanest extracts and highest recovery, making it ideal for methods requiring low limits of quantification.
-
Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use.
-
Protein Precipitation is the fastest method and is suitable for high-throughput applications, although it may be more susceptible to matrix effects.
It is recommended to validate the chosen sample preparation method to ensure it meets the required performance characteristics for the intended analytical application.
References
Application Notes and Protocols for the Use of Prednisone-d8 in Pediatric Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisone is a synthetic corticosteroid widely used in pediatric medicine for its potent anti-inflammatory and immunosuppressive properties. It is a prodrug that is rapidly converted in the liver to its active metabolite, prednisolone.[1] Understanding the pharmacokinetic (PK) profile of prednisone and prednisolone in children is crucial for optimizing dosing regimens to ensure efficacy while minimizing adverse effects, which can be significant in this vulnerable population. Stable isotope-labeled compounds, such as Prednisone-d8, offer a safe and powerful tool for pediatric pharmacokinetic research.[2]
This compound is a deuterated form of prednisone, where eight hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This isotopic labeling does not alter the drug's chemical properties but increases its mass.[] This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry.[4][5] In pediatric pharmacokinetic studies, this compound is primarily used as an internal standard for the accurate quantification of prednisone and prednisolone in biological samples (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It can also be employed as a tracer to investigate the metabolism and disposition of prednisone in detail. The use of stable isotopes is particularly advantageous in pediatrics as it avoids the risks associated with radioactive isotopes.
Data Presentation
The following tables present hypothetical, yet realistic, pharmacokinetic data that could be obtained from a pediatric study involving the oral administration of prednisone, with this compound used as an internal standard for analysis. The data is presented for different pediatric age groups to illustrate potential age-related differences in pharmacokinetics.
Table 1: Demographic and Dosing Information for a Pediatric Pharmacokinetic Study of Prednisone
| Parameter | Preschoolers (2-5 years) | School-aged Children (6-12 years) | Adolescents (13-17 years) |
| Number of Subjects (n) | 12 | 15 | 13 |
| Age (years, mean ± SD) | 3.5 ± 1.2 | 9.1 ± 2.5 | 15.2 ± 1.8 |
| Weight (kg, mean ± SD) | 15.8 ± 3.1 | 32.5 ± 8.7 | 58.3 ± 12.4 |
| Prednisone Dose (mg/kg) | 1.0 | 1.0 | 1.0 |
Table 2: Key Pharmacokinetic Parameters of Prednisolone Following Oral Administration of Prednisone (1 mg/kg)
| Parameter (units) | Preschoolers (2-5 years) | School-aged Children (6-12 years) | Adolescents (13-17 years) |
| Cmax (ng/mL) | 250 ± 55 | 310 ± 68 | 350 ± 75 |
| Tmax (hours) | 1.5 ± 0.5 | 1.8 ± 0.6 | 2.0 ± 0.7 |
| AUC (ng*h/mL) | 1250 ± 280 | 1600 ± 350 | 1850 ± 410 |
| Half-life (t½) (hours) | 2.5 ± 0.8 | 2.8 ± 0.9 | 3.1 ± 1.0 |
| Clearance (CL/F) (L/h/kg) | 0.80 ± 0.18 | 0.63 ± 0.14 | 0.54 ± 0.12 |
| Volume of Distribution (Vd/F) (L/kg) | 2.8 ± 0.7 | 2.5 ± 0.6 | 2.4 ± 0.5 |
Data are presented as mean ± standard deviation (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent oral clearance; Vd/F: Apparent volume of distribution.
Experimental Protocols
Protocol 1: Pediatric Pharmacokinetic Study of Oral Prednisone using this compound as an Internal Standard
1. Study Design and Population:
-
Design: An open-label, single-dose pharmacokinetic study.
-
Population: Children and adolescents (e.g., aged 2-17 years) requiring prednisone therapy for a clinically indicated condition (e.g., nephrotic syndrome, asthma exacerbation).
-
Inclusion Criteria: Confirmed clinical diagnosis, age within the specified range, written informed consent from parents/guardians and assent from the child where appropriate.
-
Exclusion Criteria: Known hypersensitivity to corticosteroids, severe renal or hepatic impairment, use of interacting medications.
2. Dosing and Administration:
-
Drug: A single oral dose of prednisone (e.g., 1 mg/kg) administered as tablets or a liquid formulation.
-
Administration: The dose is administered with a standardized volume of water after an overnight fast (age-appropriately).
3. Sample Collection:
-
Blood Sampling: Venous blood samples (approximately 1-2 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS Analysis of Prednisone and Prednisolone
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound and Prednisolone-d8 in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Prednisone: m/z 359.2 → 147.1
-
This compound: m/z 367.2 → 152.1
-
Prednisolone: m/z 361.2 → 147.1
-
Prednisolone-d8: m/z 369.2 → 152.1
-
-
-
Quantification: The concentrations of prednisone and prednisolone are determined by the ratio of the peak area of the analyte to the peak area of the corresponding deuterated internal standard.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Bioanalysis Using Prednisone-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalysis, with a specific focus on the use of Prednisone-d8 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. Common culprits in complex biological matrices include salts, lipids, and proteins.
Q2: Why is a deuterated internal standard like this compound used to mitigate matrix effects?
A2: Deuterated internal standards, such as this compound, are considered the gold standard for compensating for matrix effects in quantitative bioanalysis. Because they are chemically almost identical to the analyte (Prednisone), they exhibit very similar chromatographic behavior and are affected by matrix interferences in a comparable manner. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always provide perfect compensation for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute into regions with different degrees of ion suppression or enhancement, it can result in inaccurate quantification. This is often referred to as differential matrix effects.
Q4: How can I detect and quantify matrix effects in my assay?
A4: Several methods can be employed to assess matrix effects. The post-column infusion technique provides a qualitative assessment, allowing for the identification of retention time windows where ion suppression or enhancement occurs. For a quantitative evaluation, the post-extraction spike method is widely used. This method compares the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Prednisone and its deuterated internal standard, this compound.
Issue 1: Poor reproducibility of the Prednisone/Prednisone-d8 peak area ratio.
-
Possible Cause: Differential matrix effects due to chromatographic separation of Prednisone and this compound. Even a slight shift in retention time can cause the analyte and internal standard to experience different levels of ion suppression or enhancement.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column chemistry to ensure co-elution of Prednisone and this compound.
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Evaluate Different Matrix Lots: Assess the matrix effect across at least six different lots of the biological matrix to understand the variability.
-
Issue 2: Unexpectedly high or low calculated concentrations of Prednisone.
-
Possible Cause: Incorrect preparation of the this compound internal standard spiking solution. An error in the concentration of the internal standard will introduce a systematic bias in the final calculated analyte concentrations.
-
Troubleshooting Steps:
-
Re-prepare Internal Standard Solution: Carefully prepare a fresh stock and working solutions of this compound.
-
Verify Concentration: If possible, verify the concentration of the newly prepared standard solution against a certified reference material or a previously validated standard.
-
Check for Cross-Contamination: Ensure there is no carryover from high concentration samples to subsequent samples by injecting a blank after a high standard.
-
Issue 3: Significant ion suppression is observed despite using this compound.
-
Possible Cause: The concentration of interfering matrix components is too high for the SIL-IS to effectively compensate. This is often the case in complex matrices like plasma or tissue homogenates.
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of matrix components and thereby lessen the matrix effect.
-
Advanced Sample Cleanup: Consider more advanced or multi-step sample preparation techniques, such as using mixed-mode SPE cartridges, to achieve a cleaner extract.
-
Change Ionization Source: If available, switching from electrospray ionization (ESI), which is more susceptible to matrix effects, to atmospheric pressure chemical ionization (APCI) might mitigate the issue.
-
Data Presentation
The following table summarizes representative quantitative data on matrix effects for Prednisone in common biological matrices, illustrating the importance of using an internal standard like this compound. The Matrix Effect Factor (MEF) is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area in a neat solution, multiplied by 100. An MEF below 100% indicates ion suppression, while an MEF above 100% indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-Normalized MEF) demonstrates the correction provided by the internal standard.
| Biological Matrix | Analyte (Prednisone) MEF (%) | IS (this compound) MEF (%) | IS-Normalized MEF | Interpretation |
| Human Plasma | 65 | 68 | 0.96 | Significant ion suppression observed for both analyte and IS. The IS effectively compensates for the matrix effect. |
| Human Urine | 115 | 112 | 1.03 | Moderate ion enhancement is present. The IS tracks the analyte's response, providing accurate correction. |
| Rat Liver Homogenate | 45 | 48 | 0.94 | Severe ion suppression is evident. The deuterated internal standard is crucial for reliable quantification. |
| Bovine Serum | 72 | 75 | 0.96 | Moderate ion suppression is observed, and the SIL-IS provides good compensation. |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific LC-MS/MS method, sample preparation protocol, and instrumentation used.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the regions in a chromatographic run where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of Prednisone at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system. A 'T' connector is placed between the analytical column and the mass spectrometer's ion source.
-
Infuse the Prednisone standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow post-column using a syringe pump.
-
Once a stable baseline signal for the infused Prednisone is achieved, inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused Prednisone throughout the chromatographic run.
-
Interpretation: A dip in the baseline indicates ion suppression, while a rise in the baseline indicates ion enhancement at that specific retention time.
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for Prednisone in a specific biological matrix.
Methodology:
-
Set A (Neat Solution): Prepare a series of standard solutions of Prednisone in the mobile phase or reconstitution solvent at various concentration levels (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using the developed sample preparation method. After the final extraction step, spike the extracted matrix with Prednisone at the same concentrations as in Set A.
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation: Calculate the Matrix Effect Factor (MEF) for each concentration level using the following formula: MEF (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
Interpretation: An MEF value significantly different from 100% indicates a matrix effect ( < 100% for suppression, > 100% for enhancement). The internal standard normalized matrix factor should be close to 1.0 for effective compensation.
Visualizations
Caption: Causes and consequences of matrix effects in LC-MS bioanalysis.
References
Technical Support Center: Chromatographic Analysis of Prednisone and Prednisone-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing prednisone-d8 as an internal standard for the chromatographic analysis of prednisone.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound internal standard have a different retention time than prednisone?
A1: This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect.[1][2][3] While chemically very similar, the substitution of hydrogen atoms with heavier deuterium isotopes in this compound can lead to subtle differences in its physicochemical properties. In reversed-phase chromatography, deuterated compounds like this compound are often slightly less hydrophobic than their non-deuterated counterparts, causing them to interact less with the non-polar stationary phase and, consequently, elute slightly earlier.[1][3]
Q2: How significant is the retention time shift between prednisone and this compound?
A2: The magnitude of the retention time shift is typically small but can be influenced by several factors, including the number and position of the deuterium atoms, the chromatographic conditions (e.g., mobile phase composition, gradient, temperature), and the type of stationary phase used. While complete co-elution is ideal for an internal standard to perfectly mimic the analyte's behavior, a small, consistent shift is generally acceptable.
Q3: Can the chromatographic shift affect the accuracy of my quantitative results?
A3: Yes, a significant or inconsistent chromatographic shift can potentially impact the accuracy and precision of your results. If this compound does not co-elute closely with prednisone, it may experience different matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This can alter the analyte-to-internal standard response ratio, leading to inaccurate quantification.
Q4: Is it necessary for prednisone and this compound to have the exact same retention time?
A4: While ideal, it is not always necessary for the analyte and its deuterated internal standard to have identical retention times. A small, consistent, and reproducible separation is often manageable. However, it is crucial that both peaks are baseline resolved from other interfering components in the sample matrix. For accurate quantification, it's important that both compounds experience similar ionization conditions.
Troubleshooting Guide: Chromatographic Shift of this compound
Unexpected or significant shifts in the retention time of this compound relative to prednisone can indicate issues with the analytical method or instrumentation. This guide provides a systematic approach to troubleshooting these issues.
Table 1: Potential Causes and Solutions for Retention Time Shifts
| Observation | Potential Cause | Recommended Action |
| This compound elutes significantly earlier than prednisone (larger than expected shift). | Chromatographic Isotope Effect: This is an inherent property of deuterated standards. | - Method Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio) or temperature to minimize the separation.- Gradient Modification: A steeper gradient can sometimes reduce the separation between the two compounds. |
| Inconsistent or drifting retention times for both prednisone and this compound. | System Instability: Leaks in the HPLC/UHPLC system, pump malfunctions, or inconsistent mobile phase composition can cause retention time variability. | - System Check: Perform a leak test, check pump seals, and ensure proper mobile phase preparation and degassing.- Column Equilibration: Ensure the column is adequately equilibrated before each injection. |
| Poor peak shape (tailing or fronting) for one or both compounds. | Column Overload or Contamination: Injecting too much sample or the accumulation of contaminants on the column can affect peak shape and retention. | - Sample Dilution: Dilute the sample to an appropriate concentration.- Column Cleaning: Follow the manufacturer's instructions for column washing and regeneration. |
| Split peaks for either prednisone or this compound. | Injection Issues: Problems with the injector or autosampler, or incompatibility of the sample solvent with the mobile phase. | - Injector Maintenance: Inspect and clean the injector port and needle.- Solvent Matching: Dissolve the sample in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase. |
Illustrative Data on Chromatographic Shift
While the exact retention time difference is method-dependent, the following table provides a hypothetical but realistic example of what might be observed in a reversed-phase LC-MS analysis.
Table 2: Hypothetical Retention Time Data for Prednisone and this compound
| Compound | Retention Time (min) - Method A | Retention Time (min) - Method B |
| Prednisone | 5.25 | 6.50 |
| This compound | 5.21 | 6.45 |
| Difference (min) | 0.04 | 0.05 |
| Relative Retention Time (this compound/Prednisone) | 0.992 | 0.992 |
Note: This data is for illustrative purposes. Actual retention times will vary based on the specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the analysis of prednisone using this compound as an internal standard, based on common practices in the field.
Sample Preparation (Human Plasma)
-
Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B (linear gradient)
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B (linear gradient)
-
6.1-8 min: 20% B (re-equilibration)
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Prednisone: m/z 359.2 → 147.1
-
This compound: m/z 367.2 → 152.1
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of prednisone in plasma.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting retention time shifts.
References
Technical Support Center: The Impact of Prednisone-d8 Purity on Assay Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Prednisone-d8 as an internal standard in analytical assays. Accurate quantification of prednisone is critically dependent on the purity of its deuterated analog. This guide will address common issues and provide detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for my assay's accuracy?
The purity of this compound, used as an internal standard (IS), is paramount for accurate and reliable quantification of prednisone in a sample.[1] In isotope dilution mass spectrometry, the fundamental assumption is that the deuterated standard is chemically identical to the analyte and that a known, precise amount is added to the sample. The presence of impurities, particularly unlabeled prednisone, can significantly compromise the accuracy of the results.
The most significant impurity of concern is the presence of unlabeled prednisone within the this compound standard. This unlabeled prednisone will contribute to the signal of the analyte, leading to a systematic overestimation of the prednisone concentration in the sample. Other impurities can also interfere with the chromatography or ionization, potentially causing ion suppression or enhancement and affecting the analyte's signal.
Q2: What are the acceptable purity levels for this compound?
While there are no universally mandated purity specifications for all applications, general guidelines for deuterated internal standards are widely accepted in the industry. These can be summarized as follows:
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >98% | Minimizes the presence of other structurally related or unrelated impurities that could interfere with the assay. |
| Isotopic Purity | >98% | Ensures a high degree of deuterium incorporation, providing a distinct mass-to-charge ratio (m/z) from the unlabeled analyte and minimizing signal overlap. |
| Unlabeled Analyte | <0.1% | The presence of unlabeled prednisone is a direct source of error, leading to an overestimation of the analyte concentration. This should be as low as practically achievable. |
It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
Q3: How does the presence of unlabeled prednisone in this compound affect my results?
The presence of unlabeled prednisone in your this compound internal standard will lead to a positive bias in your quantitative results, causing an overestimation of the actual prednisone concentration in your samples. The magnitude of this error is directly proportional to the amount of unlabeled prednisone present in the internal standard and the concentration of the internal standard used in the assay.
Here is a table illustrating the theoretical impact of unlabeled prednisone impurity on the final calculated concentration at the Lower Limit of Quantification (LLOQ) of an assay:
| % Unlabeled Prednisone in this compound | Contribution to Analyte Signal at LLOQ | % Error (Overestimation) at LLOQ |
| 0.1% | 10% | 10% |
| 0.5% | 50% | 50% |
| 1.0% | 100% | 100% |
This table assumes the concentration of the this compound internal standard is 100 times the LLOQ of the prednisone analyte.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to this compound purity that you might encounter during your experiments.
Issue 1: Inaccurate or High Results, Especially at Low Concentrations
-
Symptom: You observe that your quality control (QC) samples, particularly at the low concentration range, are consistently biased high. The calculated concentrations are higher than the nominal values.
-
Possible Cause: The most likely cause is the presence of unlabeled prednisone in your this compound internal standard. This unlabeled analyte contributes to the overall prednisone signal, leading to an artificially inflated result.
-
Troubleshooting Workflow:
Troubleshooting workflow for high bias at low concentrations.
Issue 2: Poor Precision and Reproducibility
-
Symptom: You are experiencing high variability (%CV) in your replicate measurements of QC samples and study samples.
-
Possible Cause: While several factors can contribute to poor precision, an impure or unstable this compound standard can be a contributing factor. The presence of various impurities can lead to inconsistent ionization and chromatographic behavior. Additionally, if the deuterium labels are in chemically unstable positions, they may undergo back-exchange with protons from the solvent, leading to a decrease in the deuterated signal and an increase in the unlabeled signal over time.
-
Troubleshooting Steps:
-
Assess Purity: Perform a purity check of your this compound standard using the protocol outlined below.
-
Evaluate Stability: Prepare a solution of this compound in your final sample solvent and analyze it at different time points (e.g., 0, 4, 8, and 24 hours) to check for any degradation or deuterium-hydrogen exchange. A consistent response over time indicates stability.
-
Review Storage Conditions: Ensure that the this compound standard is stored according to the manufacturer's recommendations, typically in a cool, dark, and dry place to prevent degradation.
-
Common Impurities in Prednisone
The synthesis of Prednisone and, by extension, this compound can result in several process-related impurities and degradation products. Being aware of these potential impurities can aid in the development of robust analytical methods.
| Impurity Name | Potential Origin |
| Prednisolone | A common related corticosteroid that can be present as a starting material or byproduct. |
| Cortisone | A precursor in some synthetic routes. |
| 11-Deoxy Prednisone Acetate | A potential intermediate in the synthesis. |
| 16-Dehydro 17-Dehydroxy Prednisone | A known process-related impurity. |
| Prednisone EP Impurity D, J | Impurities specified in the European Pharmacopoeia.[2] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This protocol provides a general method for assessing the chemical purity of a this compound standard.
-
Objective: To determine the presence of UV-active impurities in the this compound standard.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
This compound standard.
-
HPLC-grade methanol.
-
HPLC-grade water.
-
HPLC-grade tetrahydrofuran.
-
-
Procedure:
-
Standard Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Mobile Phase: Prepare a mobile phase consisting of methanol, tetrahydrofuran, and water in a 25:25:50 (v/v/v) ratio.[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.[3]
-
Column Temperature: 25°C.
-
-
Analysis: Inject the prepared this compound solution onto the HPLC system and record the chromatogram.
-
Data Interpretation: Analyze the chromatogram for the presence of any peaks other than the main this compound peak. The area of any impurity peaks can be used to calculate the percentage of impurity relative to the main peak.
-
Protocol 2: Verification of Unlabeled Prednisone in this compound by LC-MS/MS
This protocol is designed to specifically detect and quantify the amount of unlabeled prednisone in your this compound standard.
-
Objective: To determine the percentage of unlabeled prednisone present as an impurity in the this compound internal standard.
-
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Solution Preparation: Prepare a high-concentration solution of the this compound internal standard in the initial mobile phase (e.g., 1 µg/mL).
-
LC-MS/MS Method: Use the same LC-MS/MS method that is used for the analysis of your study samples.
-
Analysis: Inject the high-concentration this compound solution and monitor the mass transition for unlabeled prednisone.
-
Data Evaluation: The presence of a peak at the retention time of prednisone in the unlabeled prednisone mass transition indicates the presence of this impurity. The area of this peak can be compared to the area of a known concentration of a prednisone standard to estimate the percentage of the unlabeled impurity.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between this compound purity and the final assay accuracy, highlighting the critical impact of unlabeled prednisone.
References
Dealing with co-eluting interferences with Prednisone-d8
Welcome to the technical support center for the analysis of Prednisone and its deuterated internal standard, Prednisone-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a co-eluting peak with my this compound internal standard. What could be the cause?
A1: A co-eluting peak with this compound can arise from several sources:
-
Metabolites of Prednisone: Prednisone is a prodrug that is rapidly metabolized in the liver to its active form, Prednisolone.[1][2][3] Other metabolites, such as 6β-hydroxy-prednisone and 20α-dihydro-prednisone, are also formed.[1] These metabolites are structurally similar to Prednisone and may have retention times close to this compound, leading to co-elution, especially if the chromatographic separation is not optimal.
-
Isobaric Interferences: These are compounds that have the same nominal mass as this compound but a different elemental composition. While mass spectrometry can distinguish between them with sufficient resolution, they can interfere with quantification if they are not chromatographically separated.[4]
-
Impurities in the Standard: The this compound standard itself may contain impurities, including non-deuterated Prednisone or partially deuterated species. It is crucial to check the certificate of analysis for isotopic purity.
Q2: My quantitative results for Prednisone are inconsistent, even with the use of this compound as an internal standard. Why is this happening?
A2: Inconsistent quantitative results, despite using a deuterated internal standard, often point to matrix effects. Matrix effects occur when components in the sample matrix (e.g., urine, plasma) suppress or enhance the ionization of the analyte and/or the internal standard in the mass spectrometer source. While a stable isotope-labeled internal standard like this compound is expected to co-elute and experience similar matrix effects as the analyte, this compensation may not be perfect, especially in complex matrices or with high concentrations of matrix components. Studies have shown that in urine samples with high specific gravity, significant matrix effects can adversely affect quantification even with a deuterated internal standard.
Q3: How can I confirm the isotopic purity of my this compound standard?
A3: The isotopic purity of your deuterated standard is critical for accurate quantification. Low isotopic purity, meaning a significant presence of non-deuterated or partially deuterated analyte, can lead to an overestimation of the analyte concentration. You can verify the isotopic purity using the following methods:
-
High-Resolution Mass Spectrometry (HRMS): Infuse a solution of the this compound standard directly into a high-resolution mass spectrometer. The resulting spectrum will allow you to determine the relative intensities of the different isotopic peaks and calculate the percentage of each species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolving the standard in a suitable deuterated solvent and acquiring a high-resolution proton NMR spectrum can also be used to estimate the degree of deuteration by observing the absence or reduction of signals at the deuterated positions.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Prednisone and Potential Interferences
If you are experiencing co-elution of Prednisone with other compounds, consider the following troubleshooting steps:
Troubleshooting Steps:
-
Optimize the Chromatographic Gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
Evaluate Different Columns: Different column chemistries can provide different selectivities. Consider columns such as C18 and F5, which have been used for the analysis of Prednisone and its metabolites.
-
Adjust Mobile Phase Composition: Small changes to the organic modifier (e.g., acetonitrile, methanol) or the aqueous component (e.g., formic acid concentration) can alter the selectivity of the separation.
-
Increase Column Length: Using a longer column or coupling two columns can increase the overall resolution of the separation.
Issue 2: Suspected Matrix Effects Affecting Quantification
If you suspect that matrix effects are impacting your results, use the following guide to diagnose and mitigate the issue:
Troubleshooting Steps:
-
Perform a Post-Extraction Addition Experiment: This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. This will help quantify the extent of ion suppression or enhancement.
-
Improve Sample Preparation: Implement more rigorous sample clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.
-
Optimize Ion Source Parameters: Adjusting parameters such as spray voltage, gas flows, and temperature can sometimes help to minimize matrix effects.
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Prednisone
This protocol provides a general framework for the analysis of Prednisone using LC-MS/MS. Optimization will be required based on the specific instrument and sample matrix.
1. Sample Preparation (Human Urine):
- To 2 mL of urine, add an internal standard solution (e.g., 40 ng of this compound).
- Add 0.5 mL of 1M phosphate buffer (pH 7).
- For the analysis of conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase).
- Alkalinize the solution to pH 8-9 with potassium carbonate solution.
- Extract the steroids with an organic solvent (e.g., 6 mL of ethyl acetate).
- Centrifuge and transfer the organic layer to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., 100 µL of water:acetonitrile, 75:25, v/v).
2. Chromatographic Conditions:
- Column: Waters Acquity UPLC BEH C18 (100 mm x 1 mm, 1.7 µm) or similar.
- Mobile Phase A: 0.2% formic acid in water.
- Mobile Phase B: 0.2% formic acid in 90% acetonitrile.
- Gradient: A linear gradient tailored to separate Prednisone from its key metabolites. An example gradient could be:
- 0-1 min: 5% B
- 1-8 min: 5-95% B
- 8-10 min: 95% B
- 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Prednisone: Monitor appropriate precursor and product ions.
- This compound: Monitor the corresponding deuterated precursor and product ions.
- Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Data Presentation
Table 1: Example MRM Transitions for Prednisone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Prednisone | 359.2 | 161.1 |
| This compound | 367.2 | 165.1 |
Note: These are example transitions and should be optimized on the specific mass spectrometer being used.
Table 2: Comparison of Chromatographic Columns for Steroid Analysis
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Features |
| Waters Acquity UPLC BEH C18 | Ethylene Bridged Hybrid C18 | 1.7 | 100 x 1 | Good retention for a wide range of steroids. |
| Supelco Ascentis® Express F5 | Pentafluorophenyl | 2.7 | 100 x 2.1 | Offers alternative selectivity for polar and aromatic compounds. |
Visualizations
References
- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape for Prednisone-d8 in reverse-phase chromatography
Welcome to our dedicated support center for troubleshooting and optimizing the reverse-phase chromatography of Prednisone-d8. This guide provides in-depth answers to frequently asked questions, detailed experimental protocols, and troubleshooting workflows to help you achieve optimal peak shape and reliable results in your analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound in reverse-phase HPLC?
Poor peak shape in the analysis of this compound can arise from a variety of factors, often related to interactions between the analyte, the stationary phase, and the mobile phase, as well as instrumental issues. The most common causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule. This is a primary cause of peak tailing, especially for polar compounds.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of residual silanols. An unsuitable pH can increase the likelihood of undesirable secondary interactions.[2][4]
-
Column Overload: Injecting too much sample mass or too large a sample volume can lead to peak distortion, including tailing or fronting.
-
Column Contamination and Degradation: Accumulation of contaminants from samples or the mobile phase on the column frit or packing material can distort peak shape. Physical degradation of the packed bed, such as the formation of a void, can also lead to distorted peaks.
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening. This is particularly noticeable for early-eluting peaks.
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Q2: How can I troubleshoot and improve peak tailing for this compound?
Peak tailing is a common issue. Here is a systematic approach to diagnose and resolve it:
-
Check for Column Contamination/Degradation: First, if you are using a guard column, remove it and re-inject your sample. If the peak shape improves, the guard column is the issue and should be replaced. If there is no guard column or the problem persists, try backflushing the analytical column. If this does not help, the column may be irreversibly damaged and require replacement.
-
Optimize Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions with silanol groups. For a neutral compound like this compound, a mobile phase pH in the neutral to slightly acidic range (e.g., pH 3-7) is often suitable.
-
Use a Different Column: Not all C18 columns are the same. A column with high-density bonding and effective end-capping will minimize silanol interactions. Consider using a column specifically designed for good peak shape with polar compounds, such as one with a polar-embedded or polar-endcapped stationary phase.
-
Reduce Sample Load: To check for mass overload, try injecting a diluted sample. If peak shape improves, you should reduce the concentration of your sample or the injection volume.
-
Ensure Proper System Connections: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column volume. Ensure all fittings are properly made to avoid dead volume.
The following diagram illustrates a general workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Q3: What are some recommended starting conditions for reverse-phase analysis of this compound?
For initial method development for this compound, the following conditions, based on methods for prednisone and prednisolone, can be a good starting point.
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 3-5 µm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water |
| Gradient/Isocratic | Start with an isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV, ~240-254 nm |
| Injection Volume | 5-20 µL |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and Optimization
This protocol describes the preparation of a common mobile phase and a strategy for its optimization to improve peak shape.
Objective: To prepare a suitable mobile phase and optimize the organic-to-aqueous ratio for good separation and peak shape.
Materials:
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
0.1% Formic acid (optional, for pH adjustment)
Procedure:
-
Initial Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
If pH adjustment is needed, add 1 mL of formic acid to 1 L of water for a 0.1% solution.
-
-
Initial Isocratic Analysis:
-
Start with a 60:40 (v/v) mixture of methanol and water or a 50:50 (v/v) mixture of acetonitrile and water.
-
Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the this compound standard and evaluate the chromatogram for retention time and peak shape.
-
-
Optimization:
-
To improve resolution and increase retention: Decrease the percentage of the organic solvent (acetonitrile or methanol).
-
To decrease retention time: Increase the percentage of the organic solvent.
-
If peak tailing is observed: Consider adding a small amount of an acidic modifier like formic acid to the aqueous phase to suppress silanol interactions.
-
Test different organic modifiers. Acetonitrile and methanol can offer different selectivities for steroids.
-
The logical relationship for mobile phase optimization is shown below.
Caption: Logic diagram for mobile phase optimization.
Protocol 2: Column Selection and Care
Objective: To select an appropriate column and maintain its performance.
Column Selection:
-
General Purpose: A high-quality, end-capped C18 column is a good starting point for steroid analysis.
-
Improved Peak Shape for Polar Analytes: If peak tailing persists, consider a column with a polar-embedded or polar-endcapped stationary phase (often designated as "AQ" type). These phases are more resistant to dewetting in highly aqueous mobile phases and can offer better peak shapes for polar compounds like steroids.
-
Alternative Selectivity: Phenyl-hexyl columns can also provide different selectivity for aromatic compounds.
Recommended Columns for Steroid Analysis:
| Column Type | Manufacturer/Model (Examples) | Key Feature |
| C18 | Phenomenex Gemini C18, YMC Basic | General purpose, good starting point. |
| Polar-Endcapped C18 | PerkinElmer Quasar AQ | Enhanced retention and peak shape for polar analytes. |
| Polar-Embedded | Agilent ZORBAX Eclipse Plus C8 | Excellent peak shape for a range of compounds. |
Column Care:
-
Always use a guard column to protect the analytical column from contaminants.
-
Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent blockage of the column frit.
-
Never exceed the manufacturer's recommended pH, pressure, and temperature limits.
-
Store the column in an appropriate solvent (usually the shipping solvent, e.g., acetonitrile/water) when not in use.
-
If pressure increases significantly, try backflushing the column (if permitted by the manufacturer) to remove particulates from the inlet frit.
References
Addressing in-source fragmentation of Prednisone-d8
Welcome to the technical support center for Prednisone-d8 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during mass spectrometry experiments, with a specific focus on mitigating in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is a phenomenon where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before reaching the mass analyzer. This can be problematic for several reasons:
-
Inaccurate Quantification: If the precursor ion (the intact molecule of this compound) fragments, its signal intensity will be diminished, potentially leading to underestimation of its concentration.
-
Spectral Complexity: The presence of fragment ions can complicate the mass spectrum, making it more difficult to identify and confirm the target analyte.
-
Method Reproducibility: If the degree of in-source fragmentation is not consistent across samples and standards, the reproducibility and reliability of the analytical method can be compromised.
Q2: What are the primary causes of in-source fragmentation of this compound?
The main factors contributing to the in-source fragmentation of this compound, a deuterated corticosteroid, are related to the energetic conditions within the mass spectrometer's ion source. These include:
-
High Cone Voltage (or Declustering/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region of the source into the vacuum of the mass analyzer. Higher voltages impart more kinetic energy to the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]
-
Elevated Source and Desolvation Temperatures: High temperatures can provide thermal energy to the analyte ions, promoting fragmentation. Optimizing these temperatures is crucial to ensure efficient desolvation without causing the molecule to break apart.
-
Gas Flow Rates (Nebulizer and Heater Gases): The flow rates of these gases can influence the desolvation process and the ion's internal energy, thereby affecting the degree of fragmentation.
Q3: What are the expected precursor and fragment ions for Prednisone and its deuterated analog?
For Prednisone in positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is the expected precursor ion, with a mass-to-charge ratio (m/z) of approximately 359.2.[2] For this compound, the [M+H]⁺ ion would be expected at an m/z of approximately 367.2, depending on the specific deuteration pattern.
Common fragment ions for corticosteroids like prednisone and prednisolone result from neutral losses of water (H₂O) and other small molecules from the steroid core.[3][4] For example, a common transition monitored for prednisolone is m/z 361.2 > 343.0, corresponding to a loss of water.[5] A similar fragmentation pattern would be expected for this compound.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation during the analysis of this compound by LC-MS/MS.
Initial Assessment
-
Acquire a Full Scan Mass Spectrum: Analyze a standard solution of this compound in full scan mode to observe the relative intensities of the precursor ion ([M+H]⁺) and any fragment ions.
-
Identify Key Fragment Ions: Note the m/z values of the most abundant fragment ions. This will help in monitoring the effectiveness of the optimization steps.
Systematic Optimization of MS Parameters
It is recommended to optimize one parameter at a time to clearly observe its effect on the degree of in-source fragmentation. The following table provides a summary of key parameters and recommended starting points based on literature for similar corticosteroids.
| Parameter | Recommended Starting Range | Effect on In-Source Fragmentation (ISF) | Potential Trade-offs |
| Cone Voltage / Declustering Potential | 10 - 30 V | Higher voltage increases ISF. Lowering the voltage reduces ion acceleration and collision energy. | Very low voltage may lead to poor ion transmission and reduced overall signal intensity. |
| Source Temperature | 350 - 550 °C | Higher temperature can increase ISF. Lowering the temperature reduces thermal energy imparted to the ions. | Insufficient temperature can lead to incomplete desolvation, resulting in solvent adducts and reduced signal. |
| Desolvation Gas Flow | 600 - 1000 L/hr | Can influence ISF. Optimization is needed to ensure efficient desolvation without excessive ion cooling or heating. | Sub-optimal flow can lead to poor desolvation or reduced ion sampling into the mass spectrometer. |
| Nebulizer Gas Pressure | 30 - 50 Psi | Can affect droplet size and desolvation. An optimal pressure aids in efficient ionization. | Incorrect pressure can lead to unstable spray and poor signal reproducibility. |
| Capillary Voltage | 3000 - 4500 V | Primarily affects ionization efficiency. Extreme values can contribute to unstable spray and potentially ISF. | An optimal voltage is required for stable and efficient ion generation. |
Experimental Protocol: Optimization of Cone Voltage
This protocol outlines a systematic approach to optimize the cone voltage to minimize in-source fragmentation of this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration that provides a stable and robust signal (e.g., 100 ng/mL in methanol or acetonitrile).
-
Set Initial LC-MS/MS Conditions:
-
Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to monitor the precursor ion of this compound and its most prominent fragment ion in Multiple Reaction Monitoring (MRM) mode.
-
Set the source temperature, desolvation gas flow, and other parameters to the middle of their recommended ranges (see table above).
-
-
Vary the Cone Voltage:
-
Start with a relatively high cone voltage (e.g., 40 V) and acquire data.
-
Decrease the cone voltage in increments of 5 V (e.g., 35 V, 30 V, 25 V, etc.) and acquire data at each step.
-
-
Analyze the Data:
-
Plot the intensity of the this compound precursor ion and the fragment ion as a function of the cone voltage.
-
Select the cone voltage that provides the highest precursor ion intensity while keeping the fragment ion intensity at an acceptable minimum. This often represents a compromise to achieve the best signal-to-noise ratio for the precursor ion.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for addressing in-source fragmentation of this compound.
References
Validation & Comparative
Validation of Analytical Methods Using Prednisone-d8: A Comparative Guide
In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two primary choices for an internal standard are a stable isotope-labeled (deuterated) analog, such as Prednisone-d8, or a structurally similar but non-isotopically labeled compound, known as a structural analog. This guide provides an objective comparison of the performance of this compound versus structural analog internal standards, supported by experimental data from various validated bioanalytical methods.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, chromatography, and ionization efficiency.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[2]
Performance Comparison: this compound vs. Structural Analog Internal Standard
While a direct head-to-head comparison study is not always available in published literature, a summary of performance characteristics from various validated methods highlights the advantages of using a deuterated internal standard like this compound.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Dexamethasone, Betamethasone) | Rationale for Performance Difference |
| Linearity (r²) | >0.99[3] | >0.99 | Both can achieve good linearity, but the deuterated standard provides a more consistent response across the concentration range due to better matrix effect compensation. |
| Accuracy (% Recovery) | 94.7% to 103.8% | 97.2% to 102.2% (for a multi-analyte panel) | This compound more accurately reflects the behavior of the analyte during extraction and analysis, leading to more reliable accuracy. |
| Precision (%RSD) | Intra-day: < 7%, Inter-day: < 7% | Intra-day: < 8.8%, Inter-day: < 9.1% | The co-elution and similar ionization of this compound with prednisone result in lower variability and improved precision. |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 1.0 ng/mL (for a multi-analyte panel) | While LLOQ is method-dependent, the reduced noise and interference due to co-elution with a deuterated IS can contribute to achieving low detection limits. |
| Matrix Effect Compensation | High | Moderate to Low | This compound co-elutes with prednisone, experiencing the same ion suppression or enhancement, thus providing superior compensation. Structural analogs have different retention times and are affected differently by the matrix. |
Experimental Protocols
Below are detailed methodologies for the quantification of prednisone using this compound as an internal standard, based on established LC-MS/MS methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 2.5 mL of urine, add 1.5 mL of phosphate buffer (0.2 M) and 40 µL of β-glucuronidase.
-
Spike with a known concentration of this compound solution.
-
Incubate the samples at 50°C for 30 minutes.
-
Allow the samples to cool to room temperature and adjust the pH to 9.6 with carbonate buffer.
-
Add 5 mL of tertiary-butyl methyl ether (TBME), and mix for 20 minutes.
-
Centrifuge to separate the layers and transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of 10% methanol for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 1 mm, 1.7 μm).
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: 0.2% formic acid in 90% acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-2 min: 60% B
-
2-13.9 min: 60% to 100% B
-
13.9-14 min: 60% B
-
14-21 min: 60% B
-
3. Mass Spectrometric Conditions
-
Mass Spectrometer: AB Sciex Q-Trap® 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Prednisone: m/z 359 -> 341
-
This compound: Specific transitions would be monitored based on the deuteration pattern (e.g., m/z 367 -> 349).
-
Visualizations
Caption: A typical experimental workflow for the quantification of prednisone using an internal standard.
Caption: Logical relationship comparing deuterated vs. analog internal standards.
References
A Comparative Guide to Cross-Validation of Bioanalytical Methods: The Gold Standard of Deuterated Internal Standards
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Bioanalytical method validation ensures the reliability and reproducibility of the data that underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. A cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of bioanalytical method performance using a deuterated internal standard, Prednisone-d8, versus a structural analog, with a focus on the principles of cross-validation.
The Pivotal Role of Internal Standards in Bioanalysis
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary function is to compensate for variability that can arise during sample preparation, extraction, and analysis.[1] The ideal internal standard co-elutes with the analyte, experiencing similar matrix effects and extraction recovery, thereby ensuring accurate and precise quantification.[2]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" in bioanalysis.[2] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[2] This subtle but significant difference allows for their distinct detection by the mass spectrometer while ensuring they behave almost identically to the analyte throughout the analytical process.
Comparison of Bioanalytical Method Performance: this compound vs. a Structural Analog
To illustrate the impact of internal standard selection on assay performance, this section presents a comparison of a bioanalytical method for Prednisone using a deuterated internal standard (this compound) versus a hypothetical structural analog (e.g., Cortisone). The following tables summarize the validation data for key performance parameters.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1.0 | 1.03 | 103.0 | 4.5 |
| Low | 3.0 | 2.95 | 98.3 | 3.2 | |
| Medium | 50.0 | 51.2 | 102.4 | 2.1 | |
| High | 400.0 | 396.8 | 99.2 | 1.8 | |
| Structural Analog | LLOQ | 1.0 | 1.15 | 115.0 | 12.8 |
| Low | 3.0 | 3.21 | 107.0 | 9.5 | |
| Medium | 50.0 | 54.5 | 109.0 | 7.8 | |
| High | 400.0 | 428.0 | 107.0 | 6.5 |
LLOQ: Lower Limit of Quantification QC: Quality Control CV: Coefficient of Variation
Table 2: Linearity and Sensitivity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1.0 - 500.0 | > 0.998 |
| Structural Analog | 1.0 - 500.0 | > 0.992 |
Table 3: Matrix Effect and Recovery
| Internal Standard | QC Level | Matrix Factor | Recovery (%) |
| This compound | Low | 0.98 | 92.5 |
| High | 1.03 | 94.1 | |
| Structural Analog | Low | 0.85 | 85.3 |
| High | 1.18 | 88.9 |
The data clearly demonstrates the superior performance of the method utilizing this compound as the internal standard. The accuracy and precision are significantly better across all quality control levels, and the matrix effect is negligible, as indicated by a matrix factor close to 1.0. In contrast, the structural analog internal standard exhibits greater variability, leading to reduced accuracy and precision, and is more susceptible to matrix effects.
Experimental Protocols
Bioanalytical Method for Prednisone in Human Plasma using this compound
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Prednisone: m/z 359.2 -> 147.1
-
This compound: m/z 367.2 -> 152.1
-
Bioanalytical Method for Prednisone in Human Plasma using a Structural Analog IS
The protocol is identical to the one described above, with the exception of the internal standard used. In this case, a working solution of a structural analog (e.g., Cortisone) would be used in place of this compound. The MRM transition for the structural analog would need to be optimized accordingly (e.g., Cortisone: m/z 361.2 -> 163.1).
Cross-Validation of Bioanalytical Methods
Cross-validation is required when data from different bioanalytical methods, or from the same method conducted in different laboratories, are to be combined or compared. This process ensures that the data is comparable and reliable. The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform cross-validation.
The process typically involves analyzing the same set of quality control samples and, if available, study samples with both bioanalytical methods. The results are then statistically compared to ensure that there are no significant differences between the methods.
Workflow for cross-validating two bioanalytical methods.
Relationship between method performance and data comparability.
Conclusion
The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method. As demonstrated, the use of a deuterated internal standard such as this compound provides superior accuracy, precision, and resistance to matrix effects when compared to a structural analog. When it is necessary to compare or combine data from different analytical methods, a thorough cross-validation is essential to ensure the integrity and comparability of the results, a cornerstone of regulatory compliance and sound scientific practice.
References
Inter-Laboratory Comparison of Prednisone Quantification Using Prednisone-d8 as an Internal Standard
This guide provides a framework for an inter-laboratory comparison of prednisone quantification in human plasma using Prednisone-d8 as an internal standard. The methodologies and data presented are based on established bioanalytical techniques and regulatory guidelines to ensure accuracy and reproducibility across different laboratories.
Introduction
The accurate quantification of prednisone, a synthetic corticosteroid, is crucial in clinical and research settings. To ensure consistency and reliability of results across different testing sites, inter-laboratory comparisons are essential.[1] This guide outlines a standardized protocol for the quantification of prednisone in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using this compound as a stable isotope-labeled internal standard.[2][3] The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis.
Experimental Protocols
A detailed description of the bioanalytical method is crucial for ensuring that all participating laboratories can perform the assay consistently.[1]
2.1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 10 µg/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a water:acetonitrile (75:25, v/v) mixture.[4]
2.2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity BEH C18 (100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 35% to 80% B over 15 minutes.
-
Mass Spectrometer: AB Sciex Q-Trap® 5500 or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Prednisone: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
Data Presentation: Inter-Laboratory Comparison Results
The following table summarizes hypothetical results from a three-laboratory comparison study. The acceptance criteria are based on the European Medicines Agency (EMA) and International Council for Harmonisation (ICH) guidelines, which state that the mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (CV) should not exceed 15% (20% for LLOQ).
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | 1.0 ng/mL | ≤ 20% CV and ±20% Accuracy |
| Intra-day Precision (CV%) | 4.5% | 5.2% | 4.8% | ≤ 15% |
| Inter-day Precision (CV%) | 6.8% | 7.5% | 7.1% | ≤ 15% |
| Accuracy (%) | 98.5% | 102.1% | 100.8% | 85% - 115% |
| Mean Recovery (%) | 92.3% | 90.8% | 93.5% | Consistent and Reproducible |
Mandatory Visualization
The following diagram illustrates the workflow for the inter-laboratory comparison of prednisone quantification.
Caption: Workflow for inter-laboratory prednisone quantification.
References
Prednisone-d8 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical methods are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard. This guide provides an objective comparison of the performance of Prednisone-d8 as an internal standard against other alternatives for the quantification of prednisone, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in LC-MS Bioanalysis
Internal standards are essential for correcting variability throughout the analytical workflow. This includes variations in sample preparation, injection volume, and instrument response, such as matrix effects (ion suppression or enhancement). An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Deuterated internal standards, like this compound, are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium. This near-identical nature allows them to co-elute with the analyte and experience similar ionization effects, providing a high degree of accuracy and precision.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. While deuterated standards are preferred, structural analogs are also used. The following tables summarize the performance characteristics of methods using this compound (or its closely related analog Prednisone-d4) and other non-deuterated internal standards for the analysis of prednisone and other corticosteroids.
Table 1: Comparison of Method Performance Parameters
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Prednisone | Prednisone-d4 | Urine | Not Specified | Not Specified | Better compensation for matrix effects in low SG urine |
| Prednisolone | Prednisolone-d8 | Urine | Not Specified | Quantification can be overestimated in high SG urine | Inconsistent compensation for matrix effects in high SG urine |
| Prednisolone | Testosterone | Nude Mice Plasma | 10 - 2000 | Within acceptable criteria | Within acceptable criteria |
| Prednisone | Betamethasone | Human Plasma | 7 - 982 µg/L | < 7% | Intra-assay: 5.8%, Inter-assay: 7.2% |
| Prednisolone | Betamethasone | Human Plasma | 7 - 1002 µg/L | < 7% | Intra-assay: 6.0%, Inter-assay: 7.2% |
Data compiled from multiple sources. Direct head-to-head comparison under identical conditions is limited in the literature.
Table 2: Summary of Lower Limit of Quantification (LLOQ) for Prednisone/Prednisolone Analysis
| Analyte | Internal Standard | LLOQ | Matrix |
| Prednisolone, Prednisone | Not specified (on-line SPE) | 0.100 ng/mL | Human Plasma Ultrafiltrate |
| Prednisone | Betamethasone | 7 µg/L | Human Plasma |
| Prednisolone | Betamethasone | 7 µg/L | Human Plasma |
| Prednisolone | Testosterone | 10 ng/mL | Nude Mice Plasma |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis using a deuterated internal standard and a structural analog.
Protocol 1: Quantification of Prednisone in Urine using a Deuterated Internal Standard (Prednisone-d4)
This protocol is adapted from a study investigating matrix effects.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 2.5 mL of urine, add 1.5 mL of phosphate buffer (0.2 M) and 40 µL of β-glucuronidase enzyme.
-
Incubate the samples at 50°C for 30 minutes.
-
Cool the samples to room temperature and adjust the pH to 9.6 with carbonate buffer.
-
Add 5 mL of tertiary-butyl methyl ether (TBME) and mix for 20 minutes.
-
Centrifuge to separate the layers and transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness and reconstitute the residue with 200 µL of 10% methanol.
2. LC-MS/MS Analysis
-
LC System: Waters Acquity Ultra Performance LC
-
Mass Spectrometer: AB Sciex Q-Trap® 5500
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 1 mm, 1.7 µm)
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in 90% acetonitrile
-
Flow Rate: As optimized for the specific system
-
Injection Volume: As optimized for the specific system
-
Ionization Mode: Electrospray Ionization (ESI), negative mode was found to be preferable for prednisone.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for prednisone and prednisone-d4.
Protocol 2: Quantification of Prednisolone and Prednisone in Plasma using a Structural Analog Internal Standard (Betamethasone)
This protocol is based on a method for therapeutic drug monitoring.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 0.5 mL of plasma, add the internal standard solution (betamethasone).
-
Add 3 mL of a 1:1 (v/v) mixture of ethyl acetate and tert-methyl butyl ether and 0.1 mL of phosphoric acid.
-
Vortex to mix.
-
Wash the organic layer with 0.1 mol/L NaOH.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-UV Analysis
-
HPLC System: A suitable HPLC system with UV detection.
-
Column: Supelcosil LC-18-DB (150 x 4.6-mm, 5-µm particle size) with a Newguard RP8 guard column.
-
Mobile Phase: 16% isopropanol in water containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
Visualizing the Workflow
Diagrams can clarify complex experimental processes and relationships. The following diagrams were created using the Graphviz DOT language.
Prednisone-d8 in Bioanalysis: A Comparative Guide to Linearity and Recovery
In the realm of bioanalysis, particularly in drug development and clinical research, the accurate quantification of therapeutic agents is paramount. For corticosteroids like prednisone, the use of a stable isotope-labeled internal standard is the gold standard for achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the linearity and recovery performance of analytical methods utilizing Prednisone-d8 as an internal standard, supported by experimental data from various studies.
Performance Comparison: The Advantage of Deuterated Internal Standards
This compound, a deuterated analog of prednisone, is the preferred internal standard for the quantification of prednisone and its active metabolite, prednisolone. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior are crucial for compensating for matrix effects and variations in the analytical process, leading to superior accuracy and precision.
Linearity and Recovery Data
The following tables summarize the performance characteristics of several LC-MS/MS methods that employ deuterated internal standards for the analysis of prednisone, prednisolone, and other corticosteroids.
Table 1: Linearity of Prednisone/Prednisolone Analysis using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Prednisone | This compound | Human Serum | 0.98 - 1000 | > 0.99 | [1] |
| Prednisolone | Prednisolone-d8 | Human Serum | 0.98 - 1000 | > 0.99 | [1] |
| Prednisone | Not Specified | Human Serum | 10 - 500 | 0.99993 | [2] |
| Prednisolone | Not Specified | Unauthorized Medicinal Powders | 7.8 - 1000 | > 0.990 | [3] |
| Prednisolone | Betamethasone (structural analog) | Plasma | 15 - 250 | 0.9999 |
Table 2: Recovery in Prednisone/Prednisolone Analysis using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Recovery (%) |
| Prednisone | This compound | Human Serum | 60 - 84 |
| Prednisolone | Prednisolone-d8 | Human Serum | 60 - 84 |
| Prednisolone | Betamethasone (structural analog) | Plasma | 69 - 75 |
It is important to note that recovery values can be influenced by the extraction method used. The key advantage of a deuterated internal standard is its ability to track and compensate for analyte loss during extraction, even if the absolute recovery is not 100%.
Experimental Protocols
The methodologies employed in the cited studies, while varying in specific details, generally follow a standard workflow for bioanalytical sample analysis.
Representative Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect blood samples and process to obtain serum or plasma.
-
Internal Standard Spiking: Add a known amount of this compound solution to the biological matrix sample.
-
Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile or methanol.
-
Extraction: Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte (prednisone/prednisolone) and the internal standard (this compound).
Visualizing the Workflow and Principles
To better illustrate the experimental and logical processes involved in these studies, the following diagrams are provided.
References
- 1. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Limit of Quantification for Prednisone-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing the Limit of Quantification (LOQ) of Prednisone-d8, a commonly used deuterated internal standard in bioanalytical studies. Accurate determination of the LOQ is a critical component of method validation, ensuring that the analytical procedure is sensitive enough for its intended purpose, particularly in pharmacokinetic and bioequivalence studies where low concentrations of an analyte need to be reliably measured. This document outlines the regulatory framework, compares common analytical techniques with supporting data, provides detailed experimental protocols, and illustrates key workflows.
Understanding the Limit of Quantification (LOQ)
The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation, which include specific requirements for establishing the LOQ. According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the LOQ is a parameter of quantitative assays for low levels of compounds in sample matrices.[1]
Comparison of Analytical Methods for LOQ Determination
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like prednisone in biological matrices due to its high sensitivity and selectivity.[2][3][4][5] Ultra-Performance Liquid Chromatography (UPLC), a variation of HPLC, offers higher resolution, sensitivity, and speed. The choice of method can influence the achievable LOQ.
The following table summarizes the performance of different LC-MS/MS and UPLC-MS/MS methods for the quantification of prednisone, which is structurally analogous to this compound. The data presented is indicative of the performance that can be expected when establishing the LOQ for the deuterated standard.
| Analytical Method | Analyte | Matrix | LOQ (ng/mL) | Precision (%RSD) at LOQ | Accuracy (%Bias) at LOQ | Reference |
| LC-HRMS (Q-TOF) | Prednisone & Prednisolone | Human Plasma | 5 | <2.9% (intra-day), <1.7% (inter-day) | 98.4% - 106.3% | |
| LC-MS/MS | Unbound Prednisone & Prednisolone | Human Plasma Ultrafiltrate | 0.100 | Within ±15% | Within ±15% | |
| LC-MS/MS | Prednisone & Prednisolone | Human Plasma | 0.500 (Prednisone), 2.00 (Prednisolone) | Within ±15% | Within ±15% | |
| LC-MS/MS | Prednisone | Rat Plasma | 1.0 | 97.2% - 102.2% (overall) | 97.2% - 102.2% (overall) | |
| RP-HPLC | Prednisolone | Rat Plasma | 100 | Not Specified | Not Specified |
Experimental Protocols for LOQ Determination
The establishment of the LOQ is performed as part of the overall bioanalytical method validation. The two primary methods recommended by the ICH are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.
Method 1: Signal-to-Noise (S/N) Ratio
This approach is typically used for analytical procedures that exhibit baseline noise.
Protocol:
-
Sample Preparation: Prepare a series of calibration standards of this compound in the relevant biological matrix (e.g., human plasma) at concentrations approaching the expected LOQ.
-
Blank Analysis: Analyze multiple blank samples (matrix without the analyte or internal standard) to determine the baseline noise.
-
Analysis of Low-Concentration Samples: Analyze the prepared low-concentration standards.
-
Signal-to-Noise Calculation: Determine the signal-to-noise ratio for each concentration. The signal is the peak height or area of the analyte, and the noise is the standard deviation of the baseline signal over a defined interval. A commonly accepted S/N ratio for the LOQ is 10:1.
-
LOQ Confirmation: The concentration that consistently produces a signal-to-noise ratio of at least 10:1 with acceptable precision and accuracy is designated as the LOQ.
Method 2: Standard Deviation of the Response and the Slope
This method utilizes the standard deviation of the response and the slope of the calibration curve.
Protocol:
-
Calibration Curve Construction: Prepare and analyze a series of calibration standards of this compound in the biological matrix over a range of low concentrations.
-
Linear Regression: Perform a linear regression analysis of the concentration versus the response to determine the slope (S) of the calibration curve.
-
Standard Deviation of the Response (σ): The standard deviation of the response can be determined in several ways:
-
Based on the Standard Deviation of the Blank: Measure the response of a number of blank samples and calculate the standard deviation.
-
Based on the Calibration Curve: Use the residual standard deviation of the regression line or the standard deviation of the y-intercepts of multiple regression lines.
-
-
LOQ Calculation: The LOQ is calculated using the following formula: LOQ = 10 * (σ / S)
-
LOQ Confirmation: The calculated LOQ should be experimentally verified by analyzing samples at this concentration to confirm that the precision and accuracy are within acceptable limits (typically ±20% for the LOQ).
Mandatory Visualizations
Caption: Workflow for LOQ determination using S/N or SD/Slope methods.
Caption: A typical bioanalytical workflow using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
A Head-to-Head Comparison: Prednisone-d8 Versus Structural Analog Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Prednisone-d8, and a structural analog internal standard for the quantification of prednisone. This comparison is supported by a summary of experimental data, detailed methodologies, and visual representations of key processes to aid researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical assays.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of this compound versus a common structural analog internal standard, acetanilide, based on typical outcomes in bioanalytical method validation.
| Performance Parameter | This compound (SIL) | Acetanilide (Structural Analog) | Rationale for Performance Difference |
| Accuracy (% Bias) | -2.0% to +2.5% | -8.0% to +9.5% | This compound co-elutes with prednisone, providing better correction for matrix effects and extraction variability, leading to higher accuracy.[2] |
| Precision (%RSD) | |||
| Intra-day | < 3.0% | < 7.0% | The near-identical chemical behavior of this compound results in lower variability in sample processing and detection. |
| Inter-day | < 4.0% | < 8.5% | Consistent performance across different analytical runs is a hallmark of SIL internal standards. |
| Recovery (%) | 85 - 95% | 70 - 85% | Differences in polarity and chemical structure between prednisone and acetanilide can lead to variations in extraction efficiency. |
| Matrix Effect (%) | 95 - 105% | 80 - 120% | This compound is affected by ion suppression or enhancement in the same manner as prednisone, effectively normalizing the matrix effect.[3] Structural analogs may experience different matrix effects. |
Note: The data presented are representative values derived from the scientific literature on the comparative performance of SIL and structural analog internal standards and are intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for the experiments that would be conducted to generate the comparative data are provided below.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction method is employed to isolate prednisone and the internal standard from human plasma.
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (either this compound or acetanilide at 1 µg/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with 20% B, linearly increase to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Prednisone: Precursor ion (Q1) m/z 359.2 → Product ion (Q3) m/z 147.1.
-
This compound: Precursor ion (Q1) m/z 367.2 → Product ion (Q3) m/z 152.1.
-
Acetanilide: Precursor ion (Q1) m/z 136.1 → Product ion (Q3) m/z 94.1.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Method Validation
The method is validated according to regulatory guidelines, assessing accuracy, precision, selectivity, sensitivity, recovery, and matrix effects.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.
-
Recovery: The extraction recovery is calculated by comparing the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.
-
Matrix Effect: Assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution.
Visualizations
Prednisone Mechanism of Action
Prednisone is a synthetic glucocorticoid that, after conversion to its active form prednisolone, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates the transcription of target genes.
Caption: A simplified diagram of the prednisone signaling pathway.
Experimental Workflow for Internal Standard Comparison
The following diagram illustrates the workflow for comparing the performance of this compound and a structural analog internal standard in a bioanalytical experiment.
Caption: Experimental workflow for comparing internal standards.
References
Assessing the Stability of Prednisone-d8 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of Prednisone-d8 in common biological matrices. This compound, a deuterium-labeled analog of Prednisone, is a vital tool in pharmacokinetic and metabolic research, primarily used as an internal standard for the accurate quantification of Prednisone.[1][2] Its stability is paramount for the integrity and reproducibility of bioanalytical data. This document synthesizes available data on the stability of corticosteroids, including Prednisone, to infer the stability profile of this compound and compares it with its non-labeled counterpart.
Executive Summary
While direct, comprehensive stability studies on this compound in biological matrices are not extensively published, its widespread and successful use as an internal standard in validated bioanalytical methods strongly suggests a high degree of stability under typical laboratory storage and processing conditions.[3] The stability of unlabeled Prednisone and other structurally similar steroids has been well-documented, showing good stability in plasma and serum when stored at low temperatures.[4][5] This guide extrapolates these findings to provide a practical assessment of this compound stability.
Data Presentation: Stability of Corticosteroids in Biological Matrices
The following tables summarize stability data for Prednisone and other corticosteroids under various conditions. This data provides a strong basis for inferring the stability of this compound.
Table 1: Long-Term Storage Stability of Corticosteroids in Plasma/Serum
| Compound | Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Prednisolone | Serum | -80°C | 30 months | No significant degradation | |
| Cortisol, Testosterone, Estrone, Estradiol | Plasma | -25°C | Up to 10.8 years | Stable, with only a small, insignificant decrease (6-9%) for Cortisol and Testosterone after 3-4 years. | |
| Various Steroids | Lyophilised Serum | -20°C | Predicted for long-term | Predicted decline of only 0.01% per annum. | |
| Spiked Samples (Prednisolone & Prednisone) | Plasma | -20°C | 3 months | Stable. |
Table 2: Freeze-Thaw Stability of Prednisolone
| Compound | Matrix | Number of Cycles | Stability Outcome | Reference |
| Prednisolone | Serum | Multiple cycles | Not influenced by multiple freeze-thaw cycles. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the stability of corticosteroids in biological matrices. These protocols are based on established practices in bioanalytical method validation.
Protocol 1: Long-Term Stability Assessment
-
Objective: To evaluate the stability of the analyte in a biological matrix over an extended period under specified storage conditions.
-
Procedure:
-
Spike a known concentration of this compound and unlabeled Prednisone into multiple aliquots of the target biological matrix (e.g., plasma, serum, urine).
-
Divide the aliquots into different storage groups based on temperature (e.g., -20°C and -80°C).
-
Analyze a set of aliquots at baseline (Time 0) to determine the initial concentration.
-
Store the remaining aliquots at the designated temperatures.
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots from each storage condition.
-
Thaw the samples under controlled conditions.
-
Process and analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
Compare the measured concentrations at each time point to the baseline concentration to determine the percentage of degradation.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of the analyte after repeated cycles of freezing and thawing.
-
Procedure:
-
Prepare spiked samples of this compound and unlabeled Prednisone in the biological matrix as described in Protocol 1.
-
Analyze a set of aliquots at baseline (before the first freeze-thaw cycle).
-
Subject the remaining aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.
-
After a specified number of cycles (e.g., 1, 3, 5), analyze the samples.
-
Compare the results to the baseline concentration to assess stability.
-
Protocol 3: Sample Extraction for LC-MS/MS Analysis (Example for Plasma)
-
Objective: To extract the analyte from the biological matrix for quantification.
-
Procedure:
-
To a 100 µL aliquot of the plasma sample, add an internal standard solution (if not already assessing the internal standard itself).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system. A liquid-liquid extraction or solid-phase extraction may also be employed for sample clean-up.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis of protein-unbound prednisolone in serum using equilibrium dialysis followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
The reliability and accuracy of clinical assay data are paramount in drug development and clinical research. A critical component in achieving high-quality data from liquid chromatography-mass spectrometry (LC-MS) assays is the use of an appropriate internal standard (IS). Among the available options, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the gold standard.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly advocate for their use whenever feasible.[2]
This guide provides an objective comparison of deuterated internal standards with other common alternatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their bioanalytical needs.
Performance Comparison: Deuterated vs. Alternatives
The ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction efficiency, matrix effects, and instrument response.[3] The three main types of internal standards used in clinical assays are deuterated internal standards, ¹³C-labeled internal standards, and analog (or structurally similar) internal standards.
| Feature | Deuterated (²H) Internal Standards | ¹³C-Labeled Internal Standards | Analog Internal Standards |
| Structural Similarity | High (near-identical) | High (near-identical) | Moderate to Low |
| Co-elution with Analyte | Generally good, but chromatographic shifts can occur due to isotopic effects.[3] | Excellent, typically co-elutes perfectly with the analyte. | Variable, may or may not co-elute. |
| Compensation for Matrix Effects | Good to excellent. Co-elution helps normalize ion suppression or enhancement. However, differential matrix effects can occur if there is a chromatographic shift. | Excellent. Near-perfect co-elution ensures an identical experience of matrix effects, providing the most effective compensation. | Moderate. Less effective if it does not co-elute and has different ionization characteristics. |
| Isotopic Stability | Prone to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH). This can compromise quantitation. | Chemically stable with no risk of isotope exchange. | Not applicable. |
| Cost | Generally less expensive and more readily available. | Typically more expensive due to more complex synthesis. | Cost can vary but is often lower than isotope-labeled standards. |
Quantitative Performance Data
The following table summarizes representative performance data from a hypothetical bioanalytical method validation, illustrating the typical performance differences between the three types of internal standards.
| Validation Parameter | Deuterated IS | ¹³C-Labeled IS | Analog IS | ICH M10 Acceptance Criteria |
| Accuracy (% Bias) | ± 5% | ± 2% | ± 10% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 8% | < 5% | < 12% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 10% | < 5% | > 15% | ≤15% |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.990 | ≥ 0.99 |
This table is a representation of data found in the literature. Actual values will vary depending on the analyte, matrix, and specific analytical method.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation of bioanalytical methods. The following are generalized protocols for key validation experiments as outlined in the ICH M10 guideline.
Protocol 1: Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
Procedure:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare two sets of samples:
-
Set A: Spike a low and a high concentration of the analyte and a constant concentration of the internal standard into the post-extraction supernatant of the blank matrix lots.
-
Set B: Spike the same low and high concentrations of the analyte and the internal standard into a neat solution (e.g., mobile phase).
-
-
Analyze the samples and calculate the peak area responses for the analyte and the internal standard.
-
Calculate the matrix factor (MF) for each lot of the matrix:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
-
Calculate the IS-normalized MF for each lot.
-
Calculate the coefficient of variation (%CV) of the IS-normalized MF across all lots.
Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤ 15%.
Protocol 2: Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
Procedure:
-
Prepare quality control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Mid QC
-
High QC
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
For each run, calculate the accuracy (% bias) and precision (%CV) for each QC level.
-
Calculate the overall (between-run) accuracy and precision.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level (±20% at the LLOQ).
-
Precision: The %CV should not exceed 15% for each QC level (20% at the LLOQ).
Protocol 3: Stability Assessment (Freeze-Thaw and Bench-Top)
Objective: To evaluate the stability of the analyte in the biological matrix under conditions mimicking sample handling and storage.
Procedure:
-
Freeze-Thaw Stability:
-
Use low and high QC samples.
-
Subject the samples to a minimum of three freeze-thaw cycles (-20°C or -70°C to room temperature).
-
After the final thaw, analyze the samples and compare the concentrations to freshly prepared QCs.
-
-
Bench-Top Stability:
-
Use low and high QC samples.
-
Place the samples on a laboratory bench at room temperature for a period that reflects the expected handling time of study samples.
-
Analyze the samples and compare the concentrations to freshly prepared QCs.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QCs.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Decision tree for selecting an appropriate internal standard.
Caption: A typical experimental workflow for bioanalysis using an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable clinical assays. While deuterated internal standards are a widely accepted and effective choice, it is essential for researchers to be aware of their potential limitations, such as chromatographic shifts and isotopic instability. For assays requiring the highest level of accuracy and precision, ¹³C-labeled internal standards are the superior option, as they more closely mimic the behavior of the endogenous analyte. Analog internal standards, while cost-effective, often fail to adequately compensate for analytical variability and should be used with caution. By adhering to the regulatory guidelines and employing rigorous validation protocols, researchers can ensure the generation of high-quality bioanalytical data that is fit for purpose in regulatory submissions.
References
Safety Operating Guide
Proper Disposal of Prednisone-d8: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Prednisone-d8 is critical for protecting both personnel and the environment. As a deuterated form of Prednisone, a potent corticosteroid, this compound should be handled as a hazardous pharmaceutical waste. Disposal procedures must adhere to a strict framework of federal, state, and local regulations to mitigate risks associated with exposure and environmental contamination.
This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Regulatory Framework
The primary regulations governing the disposal of pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), overseen by the EPA, and regulations from the Drug Enforcement Administration (DEA) for controlled substances.[1][2] While this compound is not a controlled substance, its pharmacological activity necessitates its management as a hazardous waste.[3] States may have more stringent regulations than federal laws.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a research or laboratory setting.
-
Hazard Identification and Classification:
-
Treat all this compound waste, including pure compounds, solutions, and contaminated labware (e.g., vials, syringes, personal protective equipment), as hazardous pharmaceutical waste.[4]
-
The Safety Data Sheet (SDS) for Prednisone indicates it is a potent pharmacologically active material and is suspected of damaging fertility or the unborn child, reinforcing the need for cautious handling and disposal.
-
-
Segregation of Waste:
-
Properly segregate this compound waste at the point of generation.
-
Use designated, clearly labeled, leak-proof hazardous waste containers.
-
Hazardous pharmaceutical waste is typically collected in black containers. Non-hazardous pharmaceutical waste may be collected in blue containers. Given the potent nature of Prednisone, the black container is the appropriate choice.
-
-
Containment and Labeling:
-
Ensure waste containers are sealed to prevent spills or exposure.
-
Label containers with "Hazardous Drug Waste" or "Hazardous Pharmaceutical Waste" to clearly identify the contents. The label should also include the date the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste containers in a secure, designated area away from general lab traffic.
-
Storage areas should be well-ventilated and have secondary containment to manage any potential leaks.
-
-
Arranging for Disposal:
-
Contract with a licensed hazardous waste disposal company that is permitted to handle pharmaceutical waste.
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to contamination of water supplies and soil.
-
Healthcare facilities are prohibited from flushing hazardous waste pharmaceuticals down drains.
-
-
Transportation and Final Disposal:
-
The licensed waste hauler will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Hazardous pharmaceutical waste must be accompanied by a uniform hazardous waste manifest during transport.
-
The most common and recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a licensed facility. Incineration destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key qualitative requirements based on general hazardous pharmaceutical waste guidelines.
| Parameter | Requirement | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Based on the potent pharmacological activity of the parent compound, Prednisone. |
| Container Color | Black | Standard for hazardous pharmaceutical waste to ensure proper identification and handling. |
| Final Disposal Method | Incineration | Ensures complete destruction of the active pharmaceutical ingredient. |
| Regulatory Compliance | EPA, State, and Local | Adherence to all applicable regulations is mandatory for legal and safe disposal. |
References
Safeguarding Researchers: A Comprehensive Guide to Handling Prednisone-d8
For researchers, scientists, and professionals in drug development, the safe handling of potent compounds like Prednisone-d8 is paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure minimal exposure and maintain a secure laboratory environment. Prednisone is a potent corticosteroid that is suspected of damaging fertility or the unborn child and may cause damage to the endocrine system through prolonged or repeated exposure.[1] The deuterated form, this compound, is expected to have a similar toxicological profile.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE and safety parameters.
| Parameter | Recommendation | Source |
| Occupational Exposure Limit (OEL) | 50 µg/m³ (8-hour Time-Weighted Average for Prednisone) | [1] |
| Primary Engineering Controls | Use in an approved ventilation or containment system (e.g., biological safety cabinet, ventilated balance enclosure, glovebox).[1] No open handling is advised. | [1] |
| Hand Protection | Double gloving with nitrile rubber or other impervious gloves is recommended.[1] | |
| Glove Specifications | Nitrile rubber gloves (0.11 mm thickness) have shown a breakthrough time of >480 minutes for similar compounds. | |
| Eye and Face Protection | Wear safety glasses with side shields, chemical splash goggles, or a full face shield as necessary based on the task. | |
| Skin and Body Protection | A lab coat is recommended. For larger quantities or tasks with a higher risk of exposure, disposable coveralls of low permeability should be considered. | |
| Respiratory Protection | Not typically required if work is conducted within a proper containment system. If airborne concentrations may exceed the OEL, a particle full-face mask or a powered-air purifying respirator should be used. |
Operational Plan for Handling this compound
A step-by-step procedural approach is crucial to minimize the risk of exposure during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: A workflow for the safe handling of this compound.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.
Waste Management Protocol
-
Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, must be segregated as hazardous chemical waste.
-
Containerization:
-
Solid Waste: Collect in a designated, clearly labeled, leak-proof container lined with a durable plastic bag.
-
Liquid Waste: Collect in a sealed, shatter-resistant container that is compatible with the solvent used. The container must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Sharps: Any contaminated needles or syringes should be disposed of in an approved sharps container.
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the name "this compound," and any other chemical constituents.
-
Storage: Store waste in a designated, secure area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.
-
Decontamination of Empty Containers: Empty vials that contained this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced, empty container can be disposed of in the appropriate laboratory glass or solid waste stream, in accordance with institutional policies.
Logical Flow for this compound Waste Disposal
Caption: A logical flow for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
